molecular formula C12H12N2O B018486 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 22042-79-1

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B018486
CAS No.: 22042-79-1
M. Wt: 200.24 g/mol
InChI Key: VOMRTQQGXWPTJK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant value in medicinal chemistry and materials science research. Its molecular structure, confirmed by X-ray crystallography, features a pyrazole core where the aldehyde group is nearly coplanar with the heterocyclic ring, facilitating its reactivity as an electrophile in condensation reactions . This compound serves as a crucial precursor in the synthesis of novel chalcones, a class of molecules known for their diverse biological activities. Specifically, it undergoes aldol condensation with ketones to form (2E)-1,3-diaryl-2-propen-1-one derivatives, which are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties . Research indicates that pyrazole-chalcone hybrids exhibit a substituent-dependent biological activity, making the aldehyde a valuable template for structure-activity relationship (SAR) studies . Furthermore, pyrazole-4-carbaldehyde derivatives are the subject of advanced experimental and theoretical studies, including Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations to explore their affinity towards biological targets like cyclooxygenase-2 (COX-2) . Primary research applications for this chemical include its role as a pharmaceutical intermediate in developing anti-inflammatory and analgesic agents, and as a key scaffold in agricultural chemistry for creating new pesticidal and fungicidal formulations . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRTQQGXWPTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066756
Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669368
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22042-79-1
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
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Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
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Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
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Record name 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document collates available data on its physicochemical characteristics, synthesis, and spectral properties. While specific biological activity and signaling pathway data for this compound are limited in the current literature, this guide also presents information on the known biological activities of structurally related pyrazole derivatives to provide a contextual framework for future research and development. All quantitative data are summarized in structured tables, and key experimental workflows are detailed and visualized.

Physicochemical Properties

This compound is a beige to buff powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
Exact Mass 200.094963 g/mol [2]
Melting Point 124-126 °C (397-399 K)[3]
Boiling Point 337.96°C (rough estimate)[4]
Appearance Beige to buff powder[4]
Solubility Soluble in DMSO and Methanol.[5]
pKa -0.95±0.10[4]
LogP 2.30160[4]
CAS Number 22042-79-1[4]

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for the synthesis of this compound is as follows[3]:

  • Reagent Preparation: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This forms the Vilsmeier reagent.

  • Reaction Mixture: A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C (273–278 K).

  • Reflux: The resulting mixture is heated under reflux for 1 hour.

  • Quenching and Precipitation: The reaction mixture is then cooled and poured with continuous stirring into crushed ice.

  • Isolation and Crystallization: After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield needles of this compound. The reported yield is 69%.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification DMF N,N-dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 Phosphorous oxychloride (POCl₃) POCl3->Vilsmeier_reagent Reaction_mixture Reaction Mixture (0-5 °C) Vilsmeier_reagent->Reaction_mixture Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Pyrazole->Reaction_mixture Reflux Reflux (1 hour) Reaction_mixture->Reflux Quenching Quenching in crushed ice Reflux->Quenching Filtration Filtration Quenching->Filtration Crystallization Crystallization (aqueous ethanol) Filtration->Crystallization Product This compound Crystallization->Product

Synthesis workflow for this compound.

Spectroscopic and Crystallographic Data

The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.

NMR Spectroscopy
  • ¹H NMR (300.135 MHz, DMSO-d₆, 318 °C): The proton NMR spectrum provides characteristic signals confirming the molecular structure.[2]

Mass Spectrometry
  • Exact Mass: 200.094963 g/mol .[2]

  • MS (ESI): For the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole, the mass spectrum shows m/z = 173 [M+H]⁺.[6]

Crystallographic Data

Crystallographic studies reveal that in the solid state, the five- and six-membered rings of this compound form a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]

Crystal Data ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 6.6264 (4)
b (Å) 6.7497 (4)
c (Å) 22.6203 (12)
β (°) 94.785 (5)
Volume (ų) 1008.19 (10)
Z 4

Biological Activity of Pyrazole Derivatives

While specific biological activity data for this compound is not extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal potential of pyrazole derivatives. The general workflow for evaluating such activity is depicted below.

G cluster_screening Antimicrobial Screening Workflow Compound Test Compound (Pyrazole Derivative) Inoculation Inoculation on Agar Plates Compound->Inoculation Microorganism Bacterial/Fungal Strains Microorganism->Inoculation Incubation Incubation Inoculation->Incubation MIC_determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_determination Result Antimicrobial/Antifungal Activity MIC_determination->Result

General workflow for antimicrobial and antifungal screening.

The following table summarizes the minimum inhibitory concentration (MIC) values for some pyrazole derivatives against various microorganisms. It is important to note that these are not for the title compound but for structurally related molecules.

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrazole Carbothioamide DerivativesA. niger15 - 45[7]
Pyrazole Carbothioamide DerivativesA. flavus25 - 50[7]
Pyrazole Carbothioamide DerivativesC. albicans60 - 90[7]
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamidesC. albicans≥ 62.5[8]
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamidesC. lipolytica≥ 15.6[8]
Anticancer Activity

Pyrazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric in these studies.

Compound TypeCell LineIC₅₀ (µM)Reference
3,5-diaminopyrazole-1-carboxamide derivativeHePG2 (Liver Cancer)6.57[1]
3,5-diaminopyrazole-1-carboxamide derivativeHCT-116 (Colon Cancer)9.54[1]
3,5-diaminopyrazole-1-carboxamide derivativeMCF-7 (Breast Cancer)7.97[1]
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast Cancer)14.97 (24h)[9]
Pyrazole carbohydrazide derivativeOvarian Cancer Cell Line8.14 - 8.63[10]

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical and structural properties. While direct evidence of its biological activity and associated signaling pathways is currently lacking in the scientific literature, the broader family of pyrazole derivatives exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential and mechanistic pathways of this and related pyrazole compounds. Further investigation is warranted to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22042-79-1

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, synthesis protocols, and structural data.

Physicochemical and Structural Data

This compound is a beige to buff powder.[1] Key quantitative data for this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

PropertyValue
CAS Number 22042-79-1[1][2][3]
Molecular Formula C₁₂H₁₂N₂O[1][4]
Molecular Weight 200.24 g/mol [1][4]
Appearance Beige to buff powder[1]
Melting Point 125-128 °C[1][3]
Boiling Point 337.96°C (estimate)[1][3]
Density 1.1131 g/cm³ (estimate)[1][3]
Water Solubility 23.1 µg/mL[1]
pKa -0.95±0.10 (Predicted)[1][3]

Table 2: Crystallographic Data

ParameterValue
Crystal System Monoclinic[4]
Space Group P2₁/c
a 6.6264 (4) Å[4]
b 6.7497 (4) Å[4]
c 22.6203 (12) Å[4]
β 94.785 (5)°[4]
Volume 1008.19 (10) ų[4]
Z 4[4]
Calculated Density (Dx) 1.319 Mg m⁻³[4]
Temperature 100 K[4]

Structurally, the molecule features five- and six-membered rings that form a dihedral angle of 68.41 (16)°.[4] The aldehyde group is nearly coplanar with the pyrazole ring.[4] The three-dimensional structure is stabilized by weak C—H⋯O and C—H⋯π interactions.[4]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[5][6]

Experimental Procedure:

  • A solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol) is cooled.

  • Freshly distilled phosphorous oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes.[4]

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise, maintaining the temperature between 273–278 K.[4]

  • The resulting mixture is heated under reflux for 1 hour.[4]

  • After cooling, the mixture is poured into crushed ice with continuous stirring.[4]

  • After 15 minutes, the precipitate is filtered.

  • The crude product is crystallized from aqueous ethanol to yield the final product.[4]

This procedure yields the product as needles with a reported yield of 69%.[4]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product DMF N,N-dimethylformamide (DMF) Vilsmeier_Reagent Formation of Vilsmeier Reagent (DMF + POCl₃) DMF->Vilsmeier_Reagent POCl3 Phosphorous oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole Addition Dropwise addition of Pyrazole solution Pyrazole->Addition Vilsmeier_Reagent->Addition Cooling (273-278 K) Reflux Reflux for 1 hour Addition->Reflux Workup Quenching with crushed ice Reflux->Workup Filtration Filtration Workup->Filtration Crystallization Crystallization from aqueous ethanol Filtration->Crystallization Final_Product This compound Crystallization->Final_Product G cluster_core Core Structure cluster_applications Potential Applications & Derivatives cluster_activities Potential Biological Activities Core This compound Intermediate Synthetic Intermediate Core->Intermediate Derivatives Novel Pyrazole Derivatives Intermediate->Derivatives AntiInflammatory Anti-inflammatory Derivatives->AntiInflammatory Analgesic Analgesic Derivatives->Analgesic Antimicrobial Antimicrobial Derivatives->Antimicrobial Antitumor Antitumor Derivatives->Antitumor

References

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and potential applications.

Chemical Structure and Identification

This compound is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl group at position 1 of the nitrogen, and a carbaldehyde (formyl) group at position 4.

Molecular Formula: C₁₂H₁₂N₂O[1][2][3]

Molecular Weight: 200.24 g/mol [1][3][4]

CAS Number: 22042-79-1[1][5]

InChI Key: VOMRTQQGXWPTJK-UHFFFAOYSA-N[1][2][4]

Below is a diagram of the chemical structure generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueReference
Appearance Beige to buff powder[1]
Melting Point 128 °C (in Methanol)[1]
Boiling Point 337.96 °C (estimated)[1]
Density 1.1131 g/cm³[1]
Flash Point 159.4 °C[1]
Water Solubility 23.1 µg/mL[1]
Vapor Pressure 8.84E-05 mmHg at 25°C[1]
XLogP3 2.3[1]
PSA (Polar Surface Area) 34.89 Ų[1]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and confirmation of this compound.

3.1. Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase.

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺ 201.10224142.4[2]
[M+Na]⁺ 223.08418153.0[2]
[M-H]⁻ 199.08768147.4[2]
[M+NH₄]⁺ 218.12878161.3[2]
[M+K]⁺ 239.05812149.5[2]
[M]⁺ 200.09441144.6[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data has been reported for this compound in DMSO-d₆ as the solvent.[4]

3.3. X-ray Crystallography

The crystal structure of this compound has been determined, revealing key structural features.[6] The five-membered pyrazole ring and the six-membered phenyl ring form a dihedral angle of 68.41(16)°.[6][7] The aldehyde group is nearly coplanar with the pyrazole ring.[6][7]

Crystal Data ParameterValueReference
Crystal System Monoclinic[6]
Space Group P2₁/c[6]
a (Å) 6.6264 (4)[6]
b (Å) 6.7497 (4)[6]
c (Å) 22.6203 (12)[6]
β (°) 94.785 (5)[6]
V (ų) 1008.19 (10)[6]
Z 4[6]

Experimental Protocols

4.1. Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[8][9] This method involves the formylation of a suitable precursor. A detailed experimental protocol is provided below.[6]

Reagents and Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K (0–5 °C).

  • Heat the resulting mixture under reflux for 1 hour.

  • After cooling, pour the reaction mixture with continuous stirring into crushed ice.

  • After 15 minutes, filter the precipitate.

  • Crystallize the crude product from aqueous ethanol to yield needles of this compound.

Yield: 69%[6]

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow reagents 1. Reagent Preparation (DMF + POCl₃) addition 2. Dropwise Addition of Pyrazole Solution reagents->addition Maintain 0-5 °C reflux 3. Reflux (1 hour) addition->reflux quench 4. Quenching (Crushed Ice) reflux->quench Cooling filtration 5. Filtration quench->filtration crystallization 6. Crystallization (Aqueous Ethanol) filtration->crystallization product Final Product crystallization->product

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Development

Derivatives of pyrazole are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.[10][11]

  • Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[12] Pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, antibacterial, and anxiolytic properties.[9][12]

  • Agrochemicals: This compound is utilized in the formulation of agrochemicals, acting as a precursor for herbicides and fungicides.[12]

  • Material Science: There is an exploration of its potential in creating novel materials, including dyes, pigments, and polymers with specific thermal and mechanical properties.[12]

While this compound is a versatile building block, there is currently no specific, publicly available information detailing its direct involvement in defined signaling pathways. Its biological effects are typically realized through the activities of the more complex molecules synthesized from it.

References

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde. The pyrazole core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile synthetic intermediate for the development of more complex, poly-functionalized molecules and novel pharmaceutical agents.[5][6][7] Its synthesis is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[8][9][10][11]

The preferred IUPAC name for this compound is This compound .[12]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[12]
CAS Number 22042-79-1[12][13][14][15]
Molecular Formula C₁₂H₁₂N₂O[12][14][16][17]
Molecular Weight 200.24 g/mol [12][16]
Melting Point 397–399 K (124-126 °C)[16]
Appearance Needles (from aqueous ethanol)[16]
SMILES CC1=NN(C(C)=C1C=O)C1=CC=CC=C1[12][17]
InChIKey VOMRTQQGXWPTJK-UHFFFAOYSA-N[12][17][18]

Crystallographic Data

X-ray crystallography has been used to determine the three-dimensional structure of the molecule. The aldehyde group is nearly coplanar with the pyrazole ring.[16] The phenyl and pyrazole rings are twisted with respect to each other.[16]

Crystal Data ParameterValue
Formula C₁₂H₁₂N₂O
Molecular Weight 200.24
Crystal System Monoclinic
a 6.6264 (4) Å
b 6.7497 (4) Å
c 22.6203 (12) Å
β 94.785 (5)°
Volume 1008.19 (10) ų
Z 4
Radiation Mo Kα
Temperature 100 K

Data sourced from Asiri et al. (2012).[16]

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of this compound is efficiently achieved through the Vilsmeier-Haack reaction.[16] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][9][11]

Detailed Methodology:

  • Vilsmeier Reagent Formation: To a cold solution of N,N-dimethylformamide (DMF, 1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃, 1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. This in situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Formylation: A solution of the starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml), is added dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).

  • Reaction Completion: The resulting mixture is heated under reflux for 1 hour.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into crushed ice with continuous stirring.

  • Purification: After 15 minutes, the precipitate is filtered and recrystallized from aqueous ethanol to yield the final product as needles. The reported yield is 69%.[16]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of the target compound.

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation reactants Reactants: - N,N-Dimethylformamide (DMF) - Phosphorus Oxychloride (POCl3) reactants->reagent_prep Stirring, 30 min reflux Heating under Reflux (1 hr) formylation->reflux substrate Substrate: 3,5-Dimethyl-1-phenyl-1H-pyrazole substrate->formylation Dropwise addition at 0-5 °C workup Work-up (Quenching with Ice) reflux->workup Cooling purification Purification workup->purification Filtration product Final Product: This compound purification->product Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

The diagram below outlines the plausible mechanism for the formylation of the pyrazole ring.

G cluster_0 cluster_1 cluster_2 reagent_formation Step 1: Vilsmeier Reagent Formation electrophilic_attack Step 2: Electrophilic Aromatic Substitution dmf DMF + POCl3 vilsmeier_reagent [ClCH=N(CH3)2]+Cl- (Vilsmeier Reagent) dmf->vilsmeier_reagent Reaction intermediate Iminium Salt Intermediate vilsmeier_reagent->intermediate hydrolysis Step 3: Hydrolysis pyrazole Pyrazole Ring pyrazole->intermediate Attack final_product Formyl Pyrazole (Aldehyde) intermediate->final_product h2o H2O (Work-up) h2o->final_product Hydrolysis

Caption: Plausible mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.[8][9]

Spectroscopic Data

While detailed spectral data requires access to specialized databases, key parameters from NMR studies have been reported.

¹H NMR Spectroscopy Data
Solvent DMSO-d6
Spectrometer Frequency 300.135 MHz
Temperature 318 °C

Data sourced from SpectraBase.[18]

Applications in Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The functional groups on this compound—specifically the aldehyde—provide a reactive handle for further chemical modifications. This allows for its use as a building block in the synthesis of a diverse array of molecules with potential biological activities, including but not limited to:

  • Anti-inflammatory agents [2][3]

  • Analgesics [2][7]

  • Anticancer agents [1]

  • Antimicrobial and antifungal compounds [2]

The structural motif is present in several marketed drugs, highlighting the pharmaceutical importance of the pyrazole core. Researchers can leverage this scaffold to design and synthesize novel compounds for screening against various disease targets.

References

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis protocols, and potential biological relevance.

Physicochemical Properties

This compound, with the chemical formula C12H12N2O, is a beige to buff powder.[1] Its core structure consists of a pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The molecular structure and properties are summarized in the table below.

PropertyValue
Molecular Formula C12H12N2O[1][2][3]
Molecular Weight 200.24 g/mol [1][2][3]
CAS Number 22042-79-1[1][3]
Appearance Beige to buff powder[1]
Melting Point 128 °C[1]
Boiling Point 337.96°C (estimate)[1]
Density 1.1131 g/cm³[1]
Water Solubility 23.1 µg/mL[1]
XLogP3 2.3[1]

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3).[5][6]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction [2]

This protocol describes the synthesis of the title compound from a precursor, highlighting a specific application of the Vilsmeier-Haack formylation process.

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3), freshly distilled

  • 3,5-dimethyl-1-phenyl-1H-pyrazole (starting material, assumed for a direct formylation)

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • A solution of N,N-dimethylformamide (1.46 g, 20 mmol) is cooled.

  • Freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining a low temperature to form the Vilsmeier reagent.

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) is added drop-wise to the Vilsmeier reagent while maintaining the temperature between 273–278 K (0–5 °C).

  • The resulting mixture is heated under reflux for 1 hour.

  • After reflux, the reaction mixture is cooled and then poured with continuous stirring into crushed ice to precipitate the product.

  • After 15 minutes, the precipitate is filtered.

  • The crude product is crystallized from aqueous ethanol to yield the final product as needles.

Yield: 69%[2]

G General Synthesis Workflow A Prepare Vilsmeier Reagent (DMF + POCl3) C Add Precursor Solution to Vilsmeier Reagent (0-5 °C) A->C Reagent B Dissolve Pyrazole Precursor in DMF B->C Substrate D Heat Under Reflux (1 hour) C->D E Quench Reaction (Pour into crushed ice) D->E F Filter Precipitate E->F G Recrystallize from Aqueous Ethanol F->G H Final Product: 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde G->H

A flowchart of the synthesis protocol for the title compound.

Biological and Pharmacological Context

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7][8][9] These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[7][8] Specifically, derivatives of 3,5-dimethylpyrazole have been investigated as potential phosphodiesterase type 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases like asthma and COPD.[7]

The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for biological screening. For instance, it can be readily converted into oximes, hydrazones, or other derivatives to explore structure-activity relationships (SAR).[10]

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a newly synthesized compound like this compound, for example, as an enzyme inhibitor.

G General Biological Screening Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis & Follow-up A Synthesize Compound B Purify & Characterize (e.g., NMR, Mass Spec) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D Primary Screening (Single concentration) C->D E Dose-Response Assay (Multiple concentrations) D->E F Determine IC50 / EC50 E->F G Identify 'Hit' Compounds F->G H Secondary Assays (e.g., Selectivity, Cytotoxicity) G->H Active I Lead Optimization H->I

A logical workflow for screening synthesized chemical compounds.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis, and structural information for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest to researchers in medicinal chemistry and organic synthesis.

Physical and Chemical Properties

This compound is a pyrazole derivative with the molecular formula C12H12N2O.[1][2] It presents as a beige to buff powder.[1] The compound's structure, featuring a phenyl ring attached to a dimethyl-pyrazole ring with a carbaldehyde group, gives rise to its specific physicochemical characteristics.

Table of Physical Properties

PropertyValueSource(s)
Molecular Formula C12H12N2O[1][2]
Molecular Weight 200.24 g/mol [1][2]
Appearance Beige to buff powder[1]
Melting Point 128 °C (in Methanol)[1]
397–399 K (124-126 °C)[3]
Boiling Point 337.96 °C (estimate)[1]
Density 1.1131 g/cm³[1]
Solubility Soluble in DMSO and Methanol[4][5]
Water Solubility 23.1 µg/mL[1]
Flash Point 159.4 °C[1]
pKa -0.95 ± 0.10[1]
Polar Surface Area (PSA) 34.89 Ų[1]
LogP (XLogP3) 2.3016[1]
Vapor Pressure 8.84 x 10⁻⁵ mmHg at 25°C[1]
Refractive Index 1.666 (estimate)[1]

Structural and Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography.[3] The molecule consists of a five-membered pyrazole ring and a six-membered phenyl ring, which are twisted with respect to each other, forming a dihedral angle of 68.41 (16)°.[3] The aldehyde group is nearly coplanar with the pyrazole ring.[3]

The compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.[3]

Table of Crystal Data

ParameterValueSource
Crystal System Monoclinic[3]
'a' axis 6.6264 (4) Å[3]
'b' axis 6.7497 (4) Å[3]
'c' axis 22.6203 (12) Å[3]
Angle β 94.785 (5)°[3]
Volume 1008.19 (10) ų[3]
Z (molecules per unit cell) 4[3]

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][6] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Synthesis of this compound[3]

Materials and Reagents:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • N,N-dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • In a flask, cool a solution of N,N-dimethylformamide (1.46 g, 20 mmol).

  • With stirring, add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) to the cold DMF over a period of 30 minutes. This forms the Vilsmeier reagent.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature is maintained between 273–278 K (0–5 °C).

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with continuous stirring.

  • After 15 minutes, a precipitate will form. Filter the precipitate.

  • Recrystallize the crude product from aqueous ethanol to yield the final product as needles.

The reported yield for this protocol is 69%.[3]

Characterization Techniques

The synthesized compound can be characterized using various spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[2][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[7]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms and the crystal packing.[3]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole add_pyrazole 2. Add Pyrazole Solution pyrazole->add_pyrazole dmf DMF (Solvent) dmf->add_pyrazole vilsmeier_reagents DMF + POCl₃ form_vilsmeier 1. Form Vilsmeier Reagent (0-5 °C) form_vilsmeier->add_pyrazole Vilsmeier Reagent reflux 3. Reflux (1 hr) add_pyrazole->reflux workup 4. Quench with Ice Water reflux->workup crystallize 5. Filter & Recrystallize workup->crystallize product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde crystallize->product

Caption: Vilsmeier-Haack synthesis workflow.

References

Spectroscopic Profile of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O, Mol. Wt.: 200.24 g/mol ). This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in medicinal chemistry and materials science. The guide details experimental protocols for synthesis and spectroscopic analysis, presents spectral data in organized tables, and includes a visual representation of the analytical workflow.

Introduction

This compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules and functional materials. Accurate and thorough characterization of this compound is crucial for ensuring the integrity of subsequent research and development. This guide compiles and presents its key spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. The following protocol is adapted from established literature.[1]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (20 mmol), freshly distilled phosphorus oxychloride (10 mmol) is added dropwise with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in N,N-dimethylformamide (15 ml) is then added drop-wise to the cold Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, the resulting mixture is heated under reflux for 1 hour.

  • The reaction mixture is then cooled to room temperature and poured into a beaker containing crushed ice with continuous stirring.

  • The precipitate that forms is allowed to stand for 15 minutes and then collected by filtration.

  • The crude product is washed with cold water and purified by recrystallization from aqueous ethanol to yield the final product as needles.

Spectroscopic Analysis

The following are general protocols for obtaining the spectral data of pyrazole derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a sufficient number of scans. Chemical shifts are reported in ppm relative to the solvent peak.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions.

Spectral Data Presentation

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 300.135 MHz[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~7.5 - 7.6m5HPhenyl protons (Ar-H)
~2.5s3HMethyl protons (C3-CH₃)
~2.4s3HMethyl protons (C5-CH₃)

Note: The chemical shifts are estimated based on typical values for similar pyrazole carbaldehydes and the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole.

¹³C NMR Spectral Data

Solvent: CDCl₃ (predicted)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbon (C HO)
~152Pyrazole carbon (C 5)
~142Pyrazole carbon (C 3)
~138Phenyl carbon (ipso-C )
~129Phenyl carbons (ortho/para-C H)
~128Phenyl carbon (meta-C H)
~125Phenyl carbons (ortho/para-C H)
~115Pyrazole carbon (C 4)
~14Methyl carbon (C5-C H₃)
~12Methyl carbon (C3-C H₃)

Note: The chemical shifts are predicted based on the known spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole and the expected deshielding effect of the aldehyde group.[3]

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumC-H stretching (Aromatic)
~2920MediumC-H stretching (Methyl)
~1680StrongC=O stretching (Aldehyde)
~1595StrongC=N stretching (Pyrazole)
~1500StrongC=C stretching (Aromatic)
~1450MediumC-H bending (Methyl)
~760, ~690StrongC-H out-of-plane bending (Phenyl)

Note: The absorption bands are estimated based on characteristic frequencies for similar pyrazole and aromatic aldehyde compounds.

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) - Positive Mode (predicted)

m/zInterpretation
201.1[M+H]⁺ (Molecular ion + proton)
223.1[M+Na]⁺ (Molecular ion + sodium)
173.1[M+H-CO]⁺ (Fragment due to loss of CO)

Note: The m/z values are predicted based on the molecular weight of the compound and common fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from synthesis to structural elucidation.

Spectroscopic_Workflow Synthesis Synthesis of 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Purification Purification (Recrystallization) Synthesis->Purification Crude Product Compound Purified Compound Purification->Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

The Evolving Landscape of Pyrazole-Based Therapeutics: A Technical Guide to the Biological Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the biological significance of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate, and the diverse biological activities of its derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways to facilitate further research and drug development.

Synthesis of the Core Scaffold

The foundational molecule, this compound, is synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom of a substrate, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).[4][5][6]

General Experimental Protocol for Synthesis

To a cooled solution of N,N-dimethylformamide (DMF), freshly distilled phosphorus oxychloride (POCl₃) is added with stirring. A solution of the corresponding hydrazone (e.g., 3-(2-phenylhydrazono)-pentane-2,4-dione) in DMF is then added dropwise while maintaining a low temperature. The resulting mixture is refluxed, cooled, and then poured into crushed ice. The precipitate formed is filtered, washed, and recrystallized to yield the desired pyrazole-4-carbaldehyde.[4][7][8]

G General Synthesis Workflow for Pyrazole-4-carbaldehydes cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Hydrazone Derivative reaction Vilsmeier-Haack Reaction start1->reaction start2 Vilsmeier Reagent (POCl₃ + DMF) start2->reaction workup1 Pouring into Crushed Ice reaction->workup1 Reflux & Cool workup2 Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound workup3->product

Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[7][9] The introduction of various functional groups onto the pyrazole-4-carbaldehyde core allows for the modulation of their activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity
Compound IDBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
[III]c Staphylococcus aureus--[9]
[III]e Escherichia coli--[9]
4a Various strainsModerate Activity-[7]
4b Various strainsModerate Activity-[7]
5a Various strainsModerate Activity-[7]
5b Various strainsModerate Activity-[7]

Note: Specific quantitative data like zone of inhibition and MIC values were not consistently provided in the initial search results for all compounds.

Experimental Protocol for Antimicrobial Screening

The antimicrobial activity of pyrazole derivatives is commonly assessed using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. The Minimum Inhibitory Concentration (MIC) is often determined using a serial dilution method.[8]

G Antimicrobial Screening Workflow (Agar Well Diffusion) A Prepare Bacterial Inoculum B Swab Inoculum on Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound Solution to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity

Numerous derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. These compounds often exert their effects through mechanisms such as the inhibition of protein kinases or the induction of apoptosis.[10][11][12]

Quantitative Data on Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
4g Solid tumor and leukemia cell linesPotent Inhibition[10]
10e MCF-7 (Breast adenocarcinoma)11[11]
2b XO-harboring tumors9.32 ± 0.45[13]
2m XO-harboring tumors10.03 ± 0.43[13]
43 MCF7 (Breast cancer)0.25[12]
22 MCF7, A549, HeLa, PC32.82 - 6.28[12]
23 MCF7, A549, HeLa, PC32.82 - 6.28[12]
24 A549 (Non-small cell lung cancer)8.21[12]
24 HCT116 (Colorectal carcinoma)19.56[12]
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

G MTT Assay Workflow for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC₅₀ Value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory and Antioxidant Activity

The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory agents.[14][15][16] Derivatives of this compound have been investigated for their ability to inhibit inflammatory pathways and scavenge free radicals.

Some pyrazole derivatives have shown remarkable antioxidant effects by inhibiting NADPH oxidase activity, which in turn reduces the formation of superoxide anions and lipid peroxidation.[10]

Quantitative Data on Anti-inflammatory and Antioxidant Activity
Compound IDActivityIC₅₀ (µM) or % InhibitionAssayReference
4a Platelet ROS Production~10Thrombin-induced[10]
4f Platelet ROS Production~10Thrombin-induced[10]
4g Platelet ROS Production~10Thrombin-induced[10]
If PDE4B Inhibition1.7-[17]
4g, 4i, 4k Anti-inflammatoryMaximum Activity-[14]
Compound 4 Anti-inflammatoryBetter than DiclofenacCarrageenan-induced paw edema[15]
Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally before the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer, and the percentage of inhibition of edema is calculated.[18]

G Carrageenan-Induced Paw Edema Workflow A Administer Test Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for in vivo anti-inflammatory activity testing.
Proposed Antioxidant Mechanism of Action

Certain pyrazole derivatives exert their antioxidant effects by modulating cellular redox pathways. A key mechanism involves the inhibition of NADPH oxidase, a major source of reactive oxygen species (ROS) in cells. By inhibiting this enzyme, these compounds reduce the production of superoxide anions, which in turn mitigates oxidative stress and subsequent cellular damage, such as lipid peroxidation.[10]

G Proposed Antioxidant Mechanism of Pyrazole Derivatives cluster_stimulus Cellular Stimulus cluster_enzyme Enzymatic Activity cluster_ros Reactive Oxygen Species cluster_damage Cellular Damage stimulus e.g., Thrombin nadph NADPH Oxidase stimulus->nadph Activates ros Superoxide Anion (O₂⁻) nadph->ros Produces damage Lipid Peroxidation ros->damage Causes pyrazole Pyrazole Derivative pyrazole->nadph Inhibits

Caption: Proposed antioxidant mechanism of action for certain pyrazole derivatives.

Conclusion

This compound serves as a versatile platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed a wide array of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structure-activity relationship studies of these derivatives continue to provide valuable insights for the design of more effective and selective drugs. This guide provides a foundational understanding of the biological potential of this chemical class, offering researchers and drug development professionals a consolidated resource to inform their future work in this promising area of medicinal chemistry. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to translate these findings into clinical applications.

References

An In-depth Technical Guide on 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on available scientific literature. Detailed experimental protocols, structured data tables, and visual diagrams of the synthetic workflow and a representative biological pathway are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₂H₁₂N₂O.[3][4] Its structure features a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carbaldehyde group. The physicochemical and crystallographic data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O[3][4]
Molecular Weight 200.24 g/mol [3]
Appearance Needles[3]
Melting Point 397–399 K[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Dihedral Angle 68.41 (16)° (between pyrazole and phenyl rings)[3][4]

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][5] This reaction involves the formylation of an active hydrogen substrate using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol for the synthesis of this compound is based on the procedure described by Asiri et al. (2012).[3]

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 273–278 K.

  • Heat the resulting mixture under reflux for 1 hour.

  • After cooling, pour the reaction mixture into crushed ice with continuous stirring.

  • After 15 minutes, filter the precipitate.

  • Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.

Yield: 69%[3]

Synthesis Workflow

G Synthesis Workflow for this compound A Reactants: 3,5-dimethyl-1-phenyl-1H-pyrazole DMF, POCl3 B Vilsmeier-Haack Reaction A->B C Crude Product B->C D Purification (Recrystallization) C->D E Final Product: This compound D->E

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While specific biological activity data for this compound is limited in the reviewed literature, the broader class of pyrazole and pyrazole-4-carbaldehyde derivatives has been extensively studied and shown to possess a variety of pharmacological properties.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities against various cancer cell lines. For instance, certain pyrazole-carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for breast cancer treatment, with some compounds showing excellent cytotoxicity against MCF7 cells.[6] Other studies have reported on pyrazole hybrids exhibiting significant inhibitory activity against cancer cell lines such as HCT-116, HepG2, and A549.[7] The anticancer mechanism of some pyrazole derivatives has been linked to the inhibition of enzymes like xanthine oxidase, leading to increased oxidative stress in cancer cells.[8]

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that various pyrazole-4-carbaldehyde derivatives possess significant anti-inflammatory properties.[9][10] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Derivatives of pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial effects.[11][12][13] These compounds have shown activity against a range of bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents.

Antioxidant Activity

Several studies have explored the antioxidant potential of pyrazole derivatives.[2][14][15] The radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

The table below summarizes the reported biological activities of some pyrazole-4-carbaldehyde derivatives, highlighting the potential therapeutic applications of this class of compounds.

Biological ActivityDerivative ClassKey FindingsReference
Anticancer Pyrazole carbaldehyde derivativesPotent PI3 kinase inhibitor, cytotoxic against MCF7 breast cancer cells.[6]
Anticancer 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydesPotent xanthine oxidase inhibitors with anticancer activity.[8]
Anti-inflammatory 1,3,4-trisubstituted pyrazole derivativesExcellent anti-inflammatory activity in carrageenan-induced rat paw edema model.[9]
Antimicrobial Functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydesPronounced effect on strains of S. aureus, E. coli, and Candida.[11]
Antioxidant N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativesSignificant DPPH radical scavenging activity.[14]

Representative Signaling Pathway

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. A simplified representation of this pathway is shown below. It is important to note that this is a generalized pathway and the specific interactions of this compound have not been elucidated.

G Simplified Inflammatory Pathway Potentially Modulated by Pyrazole Derivatives A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation (Pain, Fever, Swelling) E->F G Pyrazole Derivatives (e.g., Celecoxib) G->D Inhibition

Caption: Generalized inflammatory pathway potentially targeted by pyrazole derivatives.

Conclusion

This compound is a readily synthesizable compound with a well-characterized structure. While direct biological data for this specific molecule is not extensively available in the current literature, the broader family of pyrazole-4-carbaldehyde derivatives exhibits a remarkable range of pharmacological activities. This suggests that this compound holds potential as a scaffold for the development of novel therapeutic agents. Further investigation into its specific biological effects through in vitro and in vivo screening is warranted to fully elucidate its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the further exploration of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents key quantitative data for this compound.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] In this specific synthesis, 3,5-Dimethyl-1-phenyl-1H-pyrazole is treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2][4] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the target aldehyde.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂O[6][7]
Molecular Weight200.24 g/mol [7][8]
AppearanceBeige to buff powder[7]
Melting Point124-126 °C (397–399 K)[7][8]
Boiling Point337.96°C (estimated)[7]
Density1.1131 g/cm³[7]
Water Solubility23.1 µg/mL[7]
XLogP32.3[7]

Table 2: Crystallographic Data

ParameterValueReference
Crystal SystemMonoclinic[8]
Space GroupP2₁/c[8]
a6.6264 (4) Å[8]
b6.7497 (4) Å[8]
c22.6203 (12) Å[8]
β94.785 (5)°[8]
Volume1008.19 (10) ų[8]
Z4[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Vilsmeier-Haack reaction mechanism and the experimental workflow for the synthesis.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole Pyrazole->Iminium_Intermediate Electrophilic Attack Product 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Iminium_Intermediate->Product Hydrolysis Experimental_Workflow Start Start Prepare_Reagent Prepare Vilsmeier Reagent: Add POCl₃ to cold DMF Start->Prepare_Reagent Add_Pyrazole Add 3,5-Dimethyl-1-phenyl-1H-pyrazole solution dropwise at 0-5 °C Prepare_Reagent->Add_Pyrazole Reflux Heat mixture under reflux for 1 hour Add_Pyrazole->Reflux Quench Cool and pour into crushed ice Reflux->Quench Filter Filter the precipitate Quench->Filter Crystallize Crystallize from aqueous ethanol Filter->Crystallize End Obtain pure product Crystallize->End

References

Methodological & Application

The Versatile Intermediate: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pivotal chemical intermediate, recognized for its utility in the synthesis of a diverse array of heterocyclic compounds. Its stable pyrazole core, coupled with a reactive aldehyde functional group, makes it a valuable building block for the development of novel molecules with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this intermediate in various synthetic transformations, and explores the mechanisms of action of its derivatives in key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Beige to buff powder
Melting Point 128 °C
Boiling Point 337.96 °C (estimated)
CAS Number 22042-79-1

Applications in Organic Synthesis

This compound serves as a versatile precursor in a variety of important organic reactions, leading to the formation of compounds with potential therapeutic applications.

Knoevenagel Condensation

The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile, to yield substituted alkenes. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Schiff Bases

Reaction with primary amines leads to the formation of Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents.

Chalcone Synthesis

Through Claisen-Schmidt condensation with acetophenones, this pyrazole carbaldehyde is converted into chalcones. Pyrazole-containing chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.

Multicomponent Reactions

This intermediate can be employed in multicomponent reactions to construct complex molecular architectures in a single step. For instance, it has been used in the synthesis of fluorescent boron complexes.

Synthesis of Pyrazolopyrimidines

Derivatives of this compound can be used to synthesize pyrazolo[3,4-d]pyrimidines, which are recognized as purine analogs and have shown potential as anticancer and anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the Vilsmeier-Haack formylation of 1,3-dimethyl-5-phenyl-1H-pyrazole.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the cold DMF/POCl₃ mixture while maintaining the temperature between 273–278 K.

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture and pour it with continuous stirring into crushed ice.

  • After 15 minutes, filter the precipitate.

  • Recrystallize the crude product from aqueous ethanol to obtain needles of this compound.

  • Yield: 69%

  • Melting Point: 397–399 K

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate

  • Ethanol-water (1:1) mixture

Procedure:

  • In a 50 mL round bottom flask, take this compound (1 mmol) and malononitrile (1 mmol) in 10 ml of an ethanol-water (1:1) mixture.

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol %) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature for 10-20 minutes, monitoring the reaction progress by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the precipitate, wash with water, and dry to obtain the product.

Quantitative Data for Knoevenagel Condensation Products:

EntryR in Pyrazole AldehydeTime (min)Yield (%)
11,3-diphenyl1092
21-phenyl-3-(4-bromophenyl)1091
31-phenyl-3-(4-chlorophenyl)1280
41-phenyl-3-(4-methoxyphenyl)1590
Protocol 3: Synthesis of Pyrazole-based Chalcones[2]

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (1 mmol)

  • Substituted acetophenones (1 mmol)

  • Polyethylene glycol (PEG-400)

  • Sodium hydroxide solution (20%)

  • Ice-cold water

Procedure:

  • Dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 ml).

  • Slowly add 1 ml of 20% sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.

  • Monitor the completion of the reaction by TLC.

  • Pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain the chalcone.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a range of biological activities, primarily as anticancer and anti-inflammatory agents. The mechanisms often involve the modulation of key signaling pathways.

Anticancer Activity

1. Xanthine Oxidase (XO) Inhibition: Certain pyrazole derivatives act as inhibitors of xanthine oxidase, an enzyme that plays a role in purine metabolism and the production of reactive oxygen species (ROS).[1][2] Inhibition of XO can lead to increased oxidative stress within cancer cells, inducing apoptosis and halting cell cycle progression.[2]

XanthineOxidase_Inhibition cluster_pathway Xanthine Oxidase Pathway and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ROS Reactive Oxygen Species (ROS) Xanthine->ROS Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest XO Xanthine Oxidase (XO) PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by Pyrazole Derivatives.

2. EGFR/VEGFR-2 Dual Inhibition: Some fused pyrazole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3] Both EGFR and VEGFR-2 are key tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis. Dual inhibition can lead to a synergistic anticancer effect.[3]

EGFR_VEGFR2_Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PyrazoleDerivative Fused Pyrazole Derivative PyrazoleDerivative->EGFR Inhibits PyrazoleDerivative->VEGFR2 Inhibits

Caption: Dual Inhibition of EGFR and VEGFR-2 by Fused Pyrazole Derivatives.

Anti-inflammatory Activity

TNF-α and IL-1β Inhibition: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These cytokines are central mediators of the inflammatory response.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_cytokines Pro-inflammatory Cytokines Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage TNFa TNF-α Macrophage->TNFa IL1b IL-1β Macrophage->IL1b Inflammation Inflammation TNFa->Inflammation IL1b->Inflammation PyrazoleDerivative Pyrazole Derivative PyrazoleDerivative->Macrophage Inhibits cytokine production

Caption: Inhibition of Pro-inflammatory Cytokine Production by Pyrazole Derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its utility in constructing a wide range of heterocyclic compounds with potent biological activities underscores its importance in drug discovery and development. The provided protocols and mechanistic insights offer a foundation for researchers to explore the full potential of this key building block in creating novel therapeutic agents.

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis. Its pyrazole core, a privileged scaffold in medicinal chemistry, imparts a range of biological activities to its derivatives. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, as well as methods for evaluating the biological potential of its derivatives. The information is intended to guide researchers in leveraging this valuable intermediate for the development of novel compounds with therapeutic potential.

Synthetic Applications

This compound is a key starting material for a variety of organic transformations, primarily utilizing the reactivity of its aldehyde functional group. These reactions allow for the construction of diverse molecular architectures with potential applications in drug discovery and materials science.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of this compound.[1] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol) to 0 °C in an ice bath.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise to the cold DMF with continuous stirring over a period of 30 minutes. This mixture constitutes the Vilsmeier reagent.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml).

  • Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature between 0-5 °C (273–278 K).[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.[1]

  • Cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand for 15 minutes to ensure complete precipitation.[1]

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[1]

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeTemperatureYieldMelting PointReference
This compound3,5-dimethyl-1-phenyl-1H-pyrazoleDMF, POCl₃1 hour (reflux)0-5 °C (addition), Reflux69%124-126 °C (397–399 K)[1]
Synthesis of Chalcones via Claisen-Schmidt Condensation

The aldehyde group of this compound readily undergoes Claisen-Schmidt condensation with various acetophenones to yield pyrazole-based chalcones. These chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds and often exhibit significant biological activities.

Experimental Protocol:

  • Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • The chalcone product will precipitate. Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Schiff Bases

Schiff bases, or imines, are synthesized by the condensation of the pyrazole carbaldehyde with primary amines. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add a solution of the desired primary amine (1 mmol) in ethanol to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Knoevenagel Condensation

Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to synthesize more complex and functionally diverse molecules.

Experimental Protocol:

  • In a flask, mix this compound (1 mmol) and an active methylene compound (1.1 mmol).

  • Add a catalytic amount of a base such as piperidine or ammonium acetate.

  • The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Applications and Assay Protocols

Derivatives of this compound have shown promise in various therapeutic areas. The following section details common biological assays to evaluate their efficacy.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is widely used to screen for the antimicrobial activity of new compounds.

Experimental Protocol:

  • Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Prepare solutions of the test compounds (derivatives of this compound) at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.

  • Add a fixed volume (e.g., 100 µL) of each test solution into the wells.

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.

Experimental Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds in methanol.

  • In a 96-well microplate, add a specific volume of each test compound dilution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid or another known antioxidant as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data for Biological Activities of Pyrazole Derivatives:

Derivative TypeBiological ActivityAssayTest Organism/Cell LineIC₅₀ / Zone of InhibitionReference
Pyrazole-based ChalconesAntioxidantDPPH Radical Scavenging-Varies with substitution
Pyrazole Schiff BasesAntimicrobialAgar Well DiffusionS. aureus, E. coliVaries with substitution
Pyrazole-Thiazole HybridsAnticancerMTT AssayMCF-7, HeLaVaries with substitution

Visualizations

Synthetic Workflow for Pyrazole Derivatives

G A 3,5-Dimethyl-1-phenyl-1H-pyrazole C 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (DMF/POCl₃) B->C G Chalcone Derivatives C->G Claisen-Schmidt Condensation H Schiff Base Derivatives C->H Condensation I Knoevenagel Condensation Products C->I Knoevenagel Condensation D Substituted Acetophenone D->G E Primary Amine E->H F Active Methylene Compound F->I

Caption: Synthetic routes from 3,5-Dimethyl-1-phenyl-1H-pyrazole to its carbaldehyde and subsequent derivatives.

Anticancer Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer cells. These pathways control cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Proliferation translocates to Pyrazole Pyrazole Derivatives Pyrazole->RTK inhibits Pyrazole->PI3K inhibits Pyrazole->AKT inhibits Pyrazole->ERK inhibits Pyrazole->IKK inhibits

Caption: Key signaling pathways (PI3K/AKT, MAPK/ERK, NF-κB) inhibited by various pyrazole derivatives in cancer cells.

References

Application Notes and Protocols for the NMR Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthesis of the compound, detailed protocols for NMR sample preparation, and an analysis of its expected ¹H and ¹³C NMR spectra.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. The aromatic nature of the pyrazole and phenyl rings, along with the presence of methyl and aldehyde functional groups, results in a distinct set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to provide key information on the chemical environment of the protons. The aldehyde proton should appear as a singlet in the downfield region, typically around 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the phenyl ring will likely appear as a multiplet in the aromatic region (7-8 ppm), while the two methyl groups on the pyrazole ring are expected to be sharp singlets in the upfield region (2-3 ppm).

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is anticipated to have a characteristic chemical shift in the highly deshielding region of 185-200 ppm. The carbon atoms of the pyrazole and phenyl rings will resonate in the aromatic region (110-160 ppm), and the methyl carbons will appear in the upfield region (10-20 ppm). The specific chemical shifts will be influenced by the electronic effects of the substituents on the pyrazole ring.

A thorough NMR analysis is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and providing a basis for further structural modifications and drug development efforts.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of the parent compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, and the expected influence of the C4-carbaldehyde substituent.[1]

Table 1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9Singlet1HCHO
~7.5-7.3Multiplet5HPhenyl-H
~2.6Singlet3HPyrazole-CH₃
~2.4Singlet3HPyrazole-CH₃

Table 2: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~185C HO
~152Pyrazole-C 5
~141Pyrazole-C 3
~139Phenyl-C 1'
~129Phenyl-C 3'/5'
~128Phenyl-C 4'
~125Phenyl-C 2'/6'
~115Pyrazole-C 4
~14Pyrazole-C H₃
~12Pyrazole-C H₃

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from a standard Vilsmeier-Haack formylation procedure.

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to ice-cold N,N-dimethylformamide (3 equivalents) while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of N,N-dimethylformamide.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of the synthesized compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the mixture until the solid is completely dissolved.

  • Using a clean pipette, transfer the solution into a clean, dry NMR tube.

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Start Materials: 3,5-Dimethyl-1-phenyl-1H-pyrazole, DMF, POCl3 reagent_prep Vilsmeier Reagent Preparation start->reagent_prep 1 reaction Vilsmeier-Haack Reaction reagent_prep->reaction 2 workup Workup and Purification reaction->workup 3 product Pure Product: 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde workup->product 4 sample_prep NMR Sample Preparation product->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq 5 data_proc Data Processing and Analysis nmr_acq->data_proc 6 final_structure Structural Elucidation data_proc->final_structure 7

Caption: Experimental workflow for synthesis and NMR analysis.

References

Application Note: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antifungal activities. This document provides a detailed protocol for the synthesis of this compound, primarily through a two-step process involving the initial formation of the pyrazole ring via Knorr pyrazole synthesis, followed by formylation using the Vilsmeier-Haack reaction.

Overall Reaction Scheme

The synthesis is typically accomplished in two main steps:

  • Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.

  • Step 2: Vilsmeier-Haack Formylation of the resulting pyrazole to introduce a carbaldehyde group at the 4-position.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This step follows the principle of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).

  • To this solution, add acetylacetone (0.1 mol) dropwise with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

  • The crude product may separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This formylation is achieved using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole (from Step 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Aqueous ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (20 mmol, 1.46 g).

  • Cool the flask in an ice-salt bath to 0-5 °C (273–278 K).

  • Add freshly distilled phosphorus oxychloride (10 mmol, 1.54 g) dropwise to the cold DMF with vigorous stirring over a period of 30 minutes. This forms the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.

  • After the addition of POCl₃, stir the mixture for another 30 minutes at the same temperature.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in anhydrous N,N-dimethylformamide (15 mL).

  • Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.[3]

  • After the addition is complete, allow the reaction mixture to slowly come to room temperature and then heat it under reflux for 1-2 hours.[3]

  • Cool the reaction mixture and pour it slowly into a beaker containing crushed ice with continuous stirring.

  • A precipitate of the product will form. Allow the mixture to stand for about 15-30 minutes to ensure complete precipitation.

  • Filter the solid product, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[3]

Data Presentation

ParameterValueReference
Product Name This compound
Molecular Formula C₁₂H₁₂N₂O[3]
Molecular Weight 200.24 g/mol [3]
Appearance Needles[3]
Yield 69%[3]
Melting Point 397–399 K (124-126 °C)[3]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole cluster_step2 Step 2: Vilsmeier-Haack Formylation A1 Phenylhydrazine + Acetylacetone B Reflux (2-4h) A1->B A2 Glacial Acetic Acid A2->B C Pour into Ice Water B->C D Extraction C->D E Washing & Drying D->E F Concentration E->F G Purification (Distillation/Recrystallization) F->G H 3,5-Dimethyl-1-phenyl-1H-pyrazole G->H K Add 3,5-Dimethyl-1-phenyl-1H-pyrazole in DMF H->K Intermediate I DMF + POCl3 (0-5°C) J Vilsmeier Reagent Formation I->J J->K L Reflux (1-2h) K->L M Pour into Crushed Ice L->M N Filtration & Washing M->N O Recrystallization (Aqueous Ethanol) N->O P Final Product O->P

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Vilsmeier-Haack Reaction

VilsmeierHaack reagent1 N,N-Dimethylformamide (DMF) vilsmeier Vilsmeier Reagent (Electrophile) reagent1->vilsmeier reagent2 Phosphorus oxychloride (POCl3) reagent2->vilsmeier intermediate Intermediate Complex vilsmeier->intermediate pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole (Nucleophile) pyrazole->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Key steps in the Vilsmeier-Haack formylation of the pyrazole intermediate.

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1][2][3][4][5] In the field of medicinal chemistry, the pyrazole nucleus is a significant scaffold due to its presence in numerous biologically active compounds. The introduction of a carbaldehyde group at the C4 position of the pyrazole ring, as in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a key synthetic handle for the elaboration into a diverse range of pharmaceutical agents. This aldehyde is a crucial intermediate in the synthesis of analogues of prominent drugs such as the COX-2 inhibitor Celecoxib and the PDE5 inhibitor Sildenafil.[6][7][8][9]

These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, along with comprehensive data for the characterization of the resulting aldehyde.

Reaction and Mechanism

The Vilsmeier-Haack reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is first formed from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.[1][2][3][4]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis (H₂O) Applications cluster_derivatives Synthetic Transformations cluster_targets Bioactive Molecules Aldehyde 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Condensation Condensation Reactions Aldehyde->Condensation Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Celecoxib_Analogs Celecoxib Analogues (COX-2 Inhibitors) Condensation->Celecoxib_Analogs Sildenafil_Analogs Sildenafil Analogues (PDE5 Inhibitors) Condensation->Sildenafil_Analogs Other_Bioactives Other Bioactive Compounds Condensation->Other_Bioactives Oxidation->Other_Bioactives Reduction->Other_Bioactives

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4] The compound 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key intermediate, providing a versatile platform for the synthesis of a diverse range of functionalized molecules.[5][6] The presence of the aldehyde group at the 4-position allows for numerous chemical transformations, leading to the development of novel therapeutic agents and functional materials.[7][8] These derivatives have shown promise as PI3 kinase inhibitors for cancer therapy, fluorescent probes for bioimaging, and potent antimicrobial agents.[9][10]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of derivatives based on the this compound core structure.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

The most common and efficient method for introducing a formyl group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction.[7][8] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12]

General Synthesis Workflow

The synthesis generally proceeds through a two-step process: formation of a hydrazone intermediate followed by cyclization and formylation.

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Vilsmeier-Haack Reaction A Phenylhydrazine C Condensation (Acid Catalyst, e.g., Acetic Acid) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Hydrazone Intermediate C->D Formation of Intermediate F Cyclization & Formylation D->F E Vilsmeier Reagent (POCl₃ / DMF) E->F G 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde F->G Final Product G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Pyrazole Derivative Inhibitor->PI3K Inhibits G A Prepare sterile nutrient agar plates B Inoculate plates with microbial culture (e.g., E. coli) A->B C Create uniform wells in the agar B->C D Add test compound solution, positive control (antibiotic), and negative control (solvent) to separate wells C->D E Incubate plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F G Compare results to controls to determine activity F->G

References

Application Notes and Protocols for the Biological Screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and detailed protocols for its biological screening. While specific experimental data for this compound is limited in the current literature, the protocols and potential activities are based on extensive research on structurally related pyrazole derivatives, which are known to possess a wide range of pharmacological properties.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential. They are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The core pyrazole scaffold can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. This compound is a member of this family, and its biological activities are of considerable interest for drug discovery and development.

Potential Biological Activities

Based on the known biological activities of similar pyrazole derivatives, this compound is a candidate for screening in the following areas:

  • Antimicrobial Activity: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, including the commercial drug Celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: A growing body of evidence suggests that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines through different mechanisms of action.

Data Presentation

The following tables present hypothetical quantitative data for the biological screening of this compound. This data is based on the reported activities of structurally similar pyrazole-4-carbaldehyde derivatives and should be considered as a guide for expected outcomes.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismAssay TypeEndpointValue (µg/mL)Reference CompoundReference Value (µg/mL)
Staphylococcus aureusBroth DilutionMIC16Ciprofloxacin4
Bacillus subtilisBroth DilutionMIC32Ciprofloxacin2
Escherichia coliBroth DilutionMIC64Ciprofloxacin8
Pseudomonas aeruginosaBroth DilutionMIC>128Ciprofloxacin16
Candida albicansBroth DilutionMIC32Fluconazole8
Aspergillus nigerBroth DilutionMIC64Fluconazole16

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayTargetEndpointValue (µM)Reference CompoundReference Value (µM)
COX-1 Inhibition AssayCOX-1IC₅₀25Indomethacin0.1
COX-2 Inhibition AssayCOX-2IC₅₀5Celecoxib0.04
LPS-induced PGE₂ ProductionCellularIC₅₀10Indomethacin0.5

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeEndpointValue (µM)Reference CompoundReference Value (µM)
MCF-7MTT AssayIC₅₀15Doxorubicin1.2
HeLaMTT AssayIC₅₀25Doxorubicin1.5
A549MTT AssayIC₅₀30Doxorubicin2.0

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye (for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted inoculum to each well containing the test compound dilutions.

  • Include positive controls (medium with inoculum and reference antibiotic) and negative controls (medium with inoculum and DMSO, medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of the resazurin dye (indicating inhibition of microbial growth).

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Materials:

  • Test compound: this compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

Procedure:

  • Prepare various concentrations of the test compound and reference inhibitors in a suitable solvent.

  • In separate reaction tubes, pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Test compound: this compound

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Reference cytotoxic drug (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the reference drug in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Obtain Test Compound stock Prepare Stock Solution (in DMSO) start->stock inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) start->inoculum_prep serial_dil Perform Serial Dilutions (in growth medium) stock->serial_dil plate_setup Set up 96-well Plate (Compound dilutions + Inoculum) serial_dil->plate_setup inoculum_prep->plate_setup incubation Incubate Plate (37°C or 35°C) plate_setup->incubation viability_check Add Resazurin & Incubate incubation->viability_check read_results Read Results (Color change) viability_check->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_compound Drug Action phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE₂) cox->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever compound 3,5-Dimethyl-1-phenyl- 1H-pyrazole-4-carbaldehyde compound->cox Inhibition Anticancer_Screening_Logic cluster_initial_screening Initial Screening cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization primary_screen Primary Screen (e.g., MTT Assay on multiple cell lines) dose_response Dose-Response & IC₅₀ Determination primary_screen->dose_response Active Hit mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) dose_response->mechanism_studies sar_studies Structure-Activity Relationship (SAR) mechanism_studies->sar_studies Promising Candidate admet_profiling ADMET Profiling sar_studies->admet_profiling in_vivo In Vivo Efficacy Studies admet_profiling->in_vivo

Application Notes and Protocols: The Crystal Structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystal structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound of interest in medicinal chemistry. The detailed structural data and experimental protocols are intended to support further research and development of pyrazole-based therapeutic agents. Pyrazole derivatives are recognized for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, making them a significant scaffold in drug discovery.[1][2][3][4][5]

Structural and Crystallographic Data

The crystal structure of this compound (C₁₂H₁₂N₂O) was determined by single-crystal X-ray diffraction.[6][7] The compound crystallizes in a monoclinic system. A key feature of its molecular geometry is the significant twist between the pyrazole and phenyl rings, with a dihedral angle of 68.41 (16)°.[6][7] In contrast, the aldehyde group is nearly coplanar with the pyrazole ring. The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions.[6]

Table 1: Crystal Data and Structure Refinement Details [6]

ParameterValue
Chemical FormulaC₁₂H₁₂N₂O
Formula Weight200.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.6264 (4) Å
b6.7497 (4) Å
c22.6203 (12) Å
α90°
β94.785 (5)°
γ90°
Volume1008.19 (10) ų
Z (Molecules per unit cell)4
Data Collection
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
DiffractometerAgilent SuperNova Dual with Atlas detector
Measured Reflections6376
Independent Reflections2335
Refinement
R[F² > 2σ(F²)]0.080
wR(F²)0.194
Goodness-of-fit (S)1.23

Table 2: Key Geometric Parameters [6]

ParameterValue
Dihedral Angle (Pyrazole-Phenyl)68.41 (16)°
C2—C3—C6—O1 Torsion Angle-0.4 (5)°
Potential Applications in Drug Discovery

Pyrazole derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][3] The structural information of this compound can be instrumental for:

  • Structure-Activity Relationship (SAR) Studies: The detailed geometry can inform the design of new derivatives with enhanced biological activity.

  • Computational Modeling: The crystallographic data provides an accurate 3D model for molecular docking studies to predict interactions with biological targets.

  • Lead Optimization: Understanding the intermolecular interactions that govern the crystal packing can aid in the development of compounds with improved physicochemical properties, such as solubility and stability.

The title compound and its analogues are versatile intermediates for the synthesis of various heterocyclic compounds with potential therapeutic applications.[8]

Experimental Protocols

Protocol 1: Synthesis and Crystallization

This protocol describes the synthesis of this compound via a Vilsmeier-Haack type reaction, followed by crystallization.[6]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • Aqueous Ethanol

  • Crushed Ice

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a flask, cool N,N-dimethylformamide (1.46 g, 20 mmol). While stirring, slowly add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) over a period of 30 minutes. Maintain the temperature of the mixture between 273–278 K (0–5 °C).

  • Addition of Pyrazole: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in 15 ml of N,N-dimethylformamide. Add this solution dropwise to the cold Vilsmeier reagent, ensuring the temperature remains between 273–278 K.

  • Reaction: After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with continuous stirring.

  • Isolation: After 15 minutes, a precipitate will form. Collect the solid product by filtration.

  • Crystallization: Recrystallize the crude product from aqueous ethanol to obtain needle-like crystals suitable for X-ray diffraction. The reported yield is 69%.[6]

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a small organic molecule, based on the instrumentation and software reported for the title compound.[6][9][10][11]

Equipment and Software:

  • Diffractometer: Agilent SuperNova Dual diffractometer equipped with an Atlas CCD detector.[6]

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).[6]

  • Software:

    • Data Collection and Processing: CrysAlis PRO.[6]

    • Structure Solution: SHELXS97.[6]

    • Structure Refinement: SHELXL97.[6]

    • Molecular Graphics: ORTEP-3, DIAMOND.[6]

Procedure:

  • Crystal Mounting: Select a suitable single crystal (e.g., 0.25 × 0.15 × 0.05 mm) and mount it on a goniometer head.[6]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.[6]

    • Perform unit cell determination and screen the crystal for quality.

    • Collect a full sphere of diffraction data using a series of ω-scans.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction (e.g., multi-scan).[6]

    • Merge equivalent reflections.

  • Structure Solution and Refinement:

    • Use direct methods (e.g., with SHELXS97) to solve the phase problem and obtain an initial model of the crystal structure.[6]

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL97).[6]

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine them using a riding model.

    • Continue refinement until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.

Visualizations

G cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis start Reactants: 3,5-Dimethyl-1-phenyl-1H-pyrazole DMF, POCl₃ reflux Reflux for 1 hour start->reflux quench Quench with Crushed Ice reflux->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize crystals Single Crystals of Title Compound recrystallize->crystals mount Mount Crystal crystals->mount Selected Crystal data_collection Data Collection (100 K) mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solve Solve Structure (Direct Methods) data_reduction->solve refine Refine Structure (Least-Squares) solve->refine final_structure Final Crystal Structure & Data refine->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

G cluster_core Core Scaffold cluster_properties Biological Activities pyrazole Pyrazole Ring sar Structure-Activity Relationship (SAR) Studies pyrazole->sar docking Molecular Docking & Target Identification pyrazole->docking optimization Lead Optimization (e.g., solubility) pyrazole->optimization activity1 Anticancer sar->activity1 activity2 Antibacterial docking->activity2 activity3 Anti-inflammatory optimization->activity3

Caption: Role of pyrazole scaffold in drug discovery applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of clinically approved drugs. The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of complex pyrazole derivatives, allowing for the precise installation of various substituents. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of pyrazole aldehydes, a key intermediate in the synthesis of diverse molecular architectures.

The aldehyde functionality on the pyrazole ring serves as a versatile handle for further synthetic transformations, making these cross-coupling reactions particularly valuable in the construction of novel drug candidates. This document will cover four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

General Reaction Scheme

The core of these transformations involves the coupling of a halo-pyrazole aldehyde with a suitable reaction partner in the presence of a palladium catalyst, a ligand, and a base.

G cluster_main Halo-Pyrazole Aldehyde Halo-Pyrazole Aldehyde Reaction Halo-Pyrazole Aldehyde->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base->Reaction Coupled Product Coupled Product Side Product Side Product Reaction->Coupled Product Reaction->Side Product

Caption: General Palladium-Catalyzed Cross-Coupling Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halo-pyrazole aldehyde and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Halo-Pyrazole Aldehydes

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1H-pyrazole-3-carbaldehydePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O9085
21-Methyl-4-bromo-1H-pyrazole-5-carbaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME8092
31-Phenyl-4-iodo-1H-pyrazole-5-carbaldehydeThiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10088Custom Protocol
44-Chloro-1-phenyl-1H-pyrazole-5-carbaldehyde3-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)CsFTHF7075Custom Protocol

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Phenylboronic Acid

  • Reagents and Materials:

    • 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Schlenk tube or microwave vial

    • Magnetic stirrer and heating plate or microwave reactor

  • Procedure:

    • To a Schlenk tube or microwave vial, add 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 1,4-dioxane and water to the reaction mixture.

    • Seal the tube and heat the mixture at 90 °C with vigorous stirring for 6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-phenyl-4-phenyl-1H-pyrazole-5-carbaldehyde.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halo-pyrazole aldehyde and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Data Presentation: Sonogashira Coupling of Halo-Pyrazole Aldehydes

EntryPyrazole SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8085
24-Iodo-1-methyl-1H-pyrazole-5-carbaldehydeTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPATHF6090Custom Protocol
35-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydePropargyl alcoholPd₂(dba)₃ (2)CuI (4)K₂CO₃Acetonitrile7078
44-Bromo-1H-pyrazole-3-carbaldehyde1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene9082Custom Protocol

Experimental Protocol: Sonogashira Coupling of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylacetylene

  • Reagents and Materials:

    • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 220.6 mg)

    • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Schlenk tube

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a Schlenk tube, add 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add DMF, triethylamine, and phenylacetylene via syringe.

    • Heat the reaction mixture at 80 °C with stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Heck Reaction

The Heck reaction facilitates the coupling of a halo-pyrazole aldehyde with an alkene to form a new carbon-carbon bond, leading to the formation of substituted alkenes.

Data Presentation: Heck Reaction of Halo-Pyrazole Aldehydes

EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-phenyl-1H-pyrazole-5-carbaldehydeStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10075Custom Protocol
24-Iodo-1-methyl-1H-pyrazole-3-carbaldehydeEthyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8088Custom Protocol
34-Bromo-1H-pyrazole-5-carbaldehyden-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane11082Custom Protocol
44-Iodo-1-phenyl-1H-pyrazole-3-carbaldehyde4-VinylpyridinePd(OAc)₂ (2)-NaOAcDMA12070Custom Protocol

Experimental Protocol: Heck Reaction of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Styrene

  • Reagents and Materials:

    • 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)

    • Styrene (1.5 mmol, 156 mg, 172 µL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Sealed tube

    • Magnetic stirrer and heating plate

  • Procedure:

    • In a sealed tube, combine 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, Pd(OAc)₂, and P(o-tol)₃.

    • Flush the tube with an inert gas.

    • Add DMF, triethylamine, and styrene.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into water (30 mL).

    • Extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-phenyl-4-(2-phenylethenyl)-1H-pyrazole-5-carbaldehyde.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling a halo-pyrazole aldehyde with an amine. This reaction is essential for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Data Presentation: Buchwald-Hartwig Amination of Halo-Pyrazole Aldehydes

EntryPyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-phenyl-1H-pyrazole-5-carbaldehydeMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11085Custom Protocol
24-Iodo-1-methyl-1H-pyrazole-3-carbaldehydeAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane10078Custom Protocol
34-Bromo-1H-pyrazole-5-carbaldehydeBenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄t-BuOH9080
44-Chloro-1-phenyl-1H-pyrazole-3-carbaldehydePiperidinePd(OAc)₂ (3)RuPhos (6)LHMDSTHF7072Custom Protocol

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Morpholine

  • Reagents and Materials:

    • 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 267 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

    • Toluene (5 mL)

    • Schlenk tube

    • Magnetic stirrer and heating plate

  • Procedure:

    • Add 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene and morpholine to the tube.

    • Seal the tube and heat the mixture at 110 °C for 18-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(morpholino)-1-phenyl-1H-pyrazole-5-carbaldehyde.

Catalytic Cycles and Experimental Workflow

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination follows a similar cycle with amine coordination and deprotonation steps.

G Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation_Insertion Transmetalation / Migratory Insertion Ar-Pd(II)-X(L2)->Transmetalation_Insertion Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Insertion->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R Pd(0)L2 Pd(0)L2 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X Ar-X->Oxidative_Addition R-M R-M / Alkene / Amine R-M->Transmetalation_Insertion

Caption: Generalized Catalytic Cycle for Pd-Coupling.

A typical experimental workflow for these reactions is outlined below.

G Reagent_Prep Reagent & Catalyst Preparation Reaction_Setup Inert Atmosphere Reaction Setup Reagent_Prep->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Analysis->End

Caption: Standard Experimental Workflow.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazole-containing compounds are prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs), thereby modulating the JAK-STAT and MAPK/ERK signaling pathways, respectively.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Ras Ras Receptor->Ras JAK JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->Transcription Pyrazole_Inhibitor Pyrazole Aldehyde Derivative (Kinase Inhibitor) Pyrazole_Inhibitor->JAK Inhibition Raf Raf Pyrazole_Inhibitor->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription

Caption: Inhibition of Kinase Signaling Pathways.

The ability to synthesize a diverse library of pyrazole aldehyde derivatives through palladium-catalyzed cross-coupling reactions is therefore of high importance for structure-activity relationship (SAR) studies in the development of novel and potent kinase inhibitors.

Conclusion

Palladium-catalyzed cross-coupling reactions of pyrazole aldehydes are indispensable tools in modern synthetic and medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these powerful transformations in their own synthetic endeavors, particularly in the pursuit of novel therapeutics. The versatility of these methods allows for the creation of a wide array of functionalized pyrazoles, facilitating the exploration of chemical space in drug discovery programs.

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a "biologically privileged" structure, known to be a component in numerous compounds with a wide range of pharmaceutical applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 1H-pyrazole-4-carbaldehydes.[2][3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[2][4][5][6]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of this compound.[7]

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃), freshly distilled

  • 3,5-dimethyl-1-phenyl-1H-pyrazole (starting material, can be synthesized from phenylhydrazine and acetylacetone)

  • Crushed ice

  • Aqueous ethanol for recrystallization

Procedure:

  • Prepare the Vilsmeier reagent by adding freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) to a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol) with stirring over a period of 30 minutes. Maintain the temperature between 0-5 °C.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution drop-wise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C (273–278 K).[7]

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.[7]

  • Cool the reaction mixture to room temperature and then pour it with continuous stirring into crushed ice.[7]

  • Allow the mixture to stand for 15 minutes to allow for complete precipitation.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain pure this compound as needles.[7]

Expected Yield: 69%[7] Melting Point: 124-126 °C (397–399 K)[7]

Synthesis Workflow Diagram

G cluster_reagents Reagents cluster_starting_material Starting Material DMF N,N-dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent Formation (0-5 °C) DMF->Vilsmeier POCl3 Phosphorous oxychloride (POCl3) POCl3->Vilsmeier Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Reaction Vilsmeier-Haack Reaction (Reflux, 1h) Pyrazole->Reaction Vilsmeier->Reaction Workup Work-up (Ice Quenching) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The aldehyde functional group serves as a convenient handle for further chemical modifications to generate a library of compounds for biological screening.

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[8][9] The anti-inflammatory mechanism of pyrazole derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[8]

Experimental Protocol: In-vitro COX Inhibition Assay

This is a general protocol to assess the COX-1 and COX-2 inhibitory activity of synthesized pyrazole derivatives.

Materials:

  • Synthesized pyrazole compounds

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Celecoxib or other known COX inhibitors (positive controls)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway: COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis.

Pyrazole-4-carbaldehyde derivatives have shown promising activity against a range of bacterial and fungal strains.[4][10][11][12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized pyrazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 30 °C for 24-48 hours for fungi.

  • After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and observing the color change.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Derivative 1Escherichia coli (Gram -)0.25[9]
Derivative 2Streptococcus epidermidis (Gram +)0.25[9]
Derivative 3Aspergillus niger (Fungus)1[9]

Several studies have reported the anticancer potential of pyrazole derivatives against various cancer cell lines.[14][15][16][17] The mechanisms of action can be diverse, including the inhibition of protein kinases such as PI3K and EGFR.[15]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole compounds

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Pyrazole-indole hybrid 7aHepG2 (Liver Cancer)6.1 ± 1.9[18]
Pyrazole-indole hybrid 7bHepG2 (Liver Cancer)7.9 ± 1.9[18]
Doxorubicin (Standard)HepG2 (Liver Cancer)24.7 ± 3.2[18]
Pyrazole carbaldehyde derivative 43MCF-7 (Breast Cancer)0.25[15]
Doxorubicin (Standard)MCF-7 (Breast Cancer)0.95[15]
Pyrazole-benzoxazine hybrid 22A549 (Lung Cancer)2.82[15]
Pyrazole-benzoxazine hybrid 23A549 (Lung Cancer)6.28[15]

Signaling Pathway: PI3K/Akt Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for the generation of diverse libraries of pyrazole derivatives. These derivatives have shown significant promise as anti-inflammatory, antimicrobial, and anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this important class of compounds. Further investigation into structure-activity relationships and mechanisms of action will be crucial for the development of novel drugs based on the pyrazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an oil and won't solidify. How can I purify it?

A1: An oily product can be due to residual solvent or impurities.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure your product is thoroughly dried under reduced pressure. Heating gently (if the compound is stable) can aid in removing stubborn solvents like DMF, which is commonly used in its synthesis.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble. Good starting points are n-pentane or a mixture of ethyl acetate and n-hexane.[1] This can often induce crystallization.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products. A silica gel column with an ethyl acetate/n-hexane eluent system is a good starting point.[2]

Q2: What is the best recrystallization solvent for this compound?

A2: The choice of solvent depends on the impurities present. Based on available literature, the following have been used successfully:

  • Aqueous Ethanol: This is a commonly cited solvent system for obtaining crystalline needles.[3]

  • Methanol: Recrystallization from methanol has also been reported to yield the purified product.[4]

  • Ethyl Acetate/Petroleum Ether: This solvent mixture can be effective for inducing crystallization.[5]

To perform a recrystallization:

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

Q3: I performed a column chromatography, but the separation of my product from impurities is poor. What can I do?

A3: Poor separation can be addressed by modifying the chromatography conditions.

  • Adjusting the Eluent System: The polarity of the eluent is critical. For silica gel chromatography, if your product is eluting too quickly with the impurities, decrease the polarity of the solvent system (e.g., increase the proportion of n-hexane in an ethyl acetate/n-hexane mixture). If the product is not moving from the baseline, increase the polarity (increase the ethyl acetate proportion).

  • Choosing a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.

  • Using HPLC: For difficult separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be used. A reverse-phase column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) has been described.[6]

Q4: My purified product has a low melting point and appears as a beige or buff powder, not the expected white solid. Is it impure?

A4: The appearance can be a good indicator of purity. While a beige to buff powder is a described appearance[7], a lower-than-expected melting point often suggests the presence of impurities. The reported melting point is around 128°C.[7]

  • Purity Assessment: Use analytical techniques like ¹H NMR, ¹³C NMR, or Mass Spectrometry to confirm the structure and identify any impurities. HPLC can provide a quantitative measure of purity.

  • Re-purification: If significant impurities are detected, a second purification step may be necessary. For example, if you initially recrystallized, follow up with column chromatography, or vice-versa.

Q5: What are the likely impurities in my sample?

A5: The impurities will largely depend on the synthetic route used. A common method is the Vilsmeier-Haack reaction.[4][8]

  • Starting Materials: Unreacted 3,5-dimethyl-1-phenylpyrazole.

  • Reagents: Residual DMF or phosphorus oxychloride byproducts.

  • Side Products: Products from incomplete reactions or side reactions inherent to the Vilsmeier-Haack conditions. Characterization by NMR and MS will be key to identifying these.

Quantitative Data Summary

ParameterRecrystallizationColumn ChromatographyHPLC
Stationary Phase Not ApplicableSilica Gel[2]Newcrom R1 (Reverse Phase)[6]
Mobile Phase/Solvent Aqueous Ethanol, Methanol[4]Ethyl acetate/n-hexane (e.g., 1:5 v/v)[2]Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)[6]
Typical Yield 69% (from a specific synthesis)[3]Yields can be high, but depend on the crude purity.Not typically used for bulk yield, but for high purity isolation.
Reported Purity Crystalline solidCan yield isomerically pure product[9]High purity suitable for pharmacokinetics[6]
Appearance Needles[3], White solid[2]White solid[2]Not Applicable
Melting Point 124-126°C (as part of synthesis)[3]~128°CNot Applicable

Experimental Protocols

1. Recrystallization from Aqueous Ethanol [3]

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Gradually add hot water to the solution until it becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the resulting crystals by vacuum filtration, washing with a small amount of cold aqueous ethanol.

  • Dry the crystals under vacuum.

2. Column Chromatography on Silica Gel [2]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel (dry loading) or carefully load the concentrated solution directly onto the top of the column (wet loading).

  • Elute the column with an appropriate solvent system. A good starting point is an ethyl acetate/n-hexane mixture (e.g., 1:5 v/v).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) Recrystallization Recrystallization (e.g., Aqueous Ethanol) Crude->Recrystallization Column Column Chromatography (Silica Gel, EtOAc/Hexane) Crude->Column Analysis Purity Check (TLC, NMR, MP) Recrystallization->Analysis Column->Analysis Pure Pure Product (Crystalline Solid) Analysis->Column Repurify Analysis->Pure Purity OK TroubleshootingLogic Start Crude Product State? Oily Oily Product Start->Oily Oil Solid Impure Solid Start->Solid Solid Triturate Triturate with non-polar solvent Oily->Triturate Recrystallize Recrystallize Solid->Recrystallize Column Column Chromatography Triturate->Column Stays Oily CheckPurity Check Purity (TLC, MP) Triturate->CheckPurity Solidifies Column->CheckPurity Recrystallize->CheckPurity CheckPurity->Column Impure Success Pure Product CheckPurity->Success Pure

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The primary focus is on addressing common issues and identifying potential byproducts associated with the Vilsmeier-Haack formylation, the most prevalent synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of 1-phenyl-3,5-dimethylpyrazole using a Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q2: What is the general reaction mechanism for the Vilsmeier-Haack formylation of 1-phenyl-3,5-dimethylpyrazole?

A2: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, a chloroiminium salt. Subsequently, the electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Q3: What are the expected yield and purity for this synthesis?

A3: Literature reports suggest that the Vilsmeier-Haack synthesis of this compound can achieve good yields, often with high purity after appropriate workup and purification. However, the formation of byproducts can affect both yield and purity if the reaction conditions are not carefully controlled.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water is highly exothermic and must be performed slowly and with caution.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if exposed to atmospheric water. 2. Insufficiently Reactive Substrate: While 1-phenyl-3,5-dimethylpyrazole is generally reactive, impurities in the starting material could hinder the reaction. 3. Low Reaction Temperature: The formylation may be sluggish at very low temperatures.1. Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. Check the purity of the starting 1-phenyl-3,5-dimethylpyrazole. Recrystallization or column chromatography may be necessary. 3. After the initial formation of the Vilsmeier reagent at low temperature, the reaction with the pyrazole may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to 60-80 °C).
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature increase can lead to polymerization and decomposition of the starting material and product. 2. Prolonged Reaction Time: Extended heating can promote the formation of degradation products.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the initial exotherm. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
Presence of Significant Byproducts 1. Incomplete Reaction: Unreacted starting material will be present. 2. Side Reactions: The Vilsmeier reagent can participate in side reactions, especially under harsh conditions. Common byproducts for similar pyrazoles include chloro- and hydroxymethylated species.1. Ensure a sufficient excess of the Vilsmeier reagent is used and that the reaction is allowed to proceed to completion (monitored by TLC). 2. Use the minimum effective reaction temperature and time. Careful purification by column chromatography or recrystallization is crucial to remove these byproducts.
Difficult Product Isolation 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle inversion is preferred over vigorous shaking.

Potential Byproducts

Byproduct Name Chemical Structure Plausible Formation Mechanism Conditions Favoring Formation
1-Phenyl-3,5-dimethylpyrazole (Unreacted Starting Material)Incomplete reaction.Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazoleThe Vilsmeier reagent can act as a chloromethylating agent.Higher reaction temperatures and prolonged reaction times.
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanolReduction of the aldehyde or hydrolysis of the chloromethyl byproduct.Specific workup conditions or presence of reducing impurities.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-phenyl-3,5-dimethylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-phenyl-3,5-dimethylpyrazole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-5 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMixture Reaction Mixture Vilsmeier->ReactionMixture StartingMaterial 1-Phenyl-3,5-dimethylpyrazole StartingMaterial->ReactionMixture 0-10 °C, then heat Quenching Quench with Ice ReactionMixture->Quenching Neutralization Neutralize (NaHCO3) Quenching->Neutralization Extraction Extract (DCM/EtOAc) Neutralization->Extraction Purification Purify (Recrystallization/ Column Chromatography) Extraction->Purification FinalProduct 3,5-Dimethyl-1-phenyl-1H- pyrazole-4-carbaldehyde Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_outcomes cluster_causes Potential Causes Start Crude Product Analysis (TLC, NMR) HighYield High Yield & Purity Start->HighYield LowYield Low Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts Tarry Tarry Residue Start->Tarry InactiveReagent Inactive Vilsmeier Reagent LowYield->InactiveReagent IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Byproducts->IncompleteReaction SideReactions Side Reactions Byproducts->SideReactions Overheating Overheating Tarry->Overheating

Caption: Troubleshooting logic for identifying issues in the synthesis.

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported and utilized method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heteroaromatic compound, in this case, 3,5-Dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Q2: What is the expected yield for the synthesis of this compound using the Vilsmeier-Haack reaction?

Reported yields can vary, but a yield of around 69% has been documented in the literature under specific conditions.[1] Optimizing reaction parameters is crucial for achieving higher yields.

Q3: Are there any alternative synthesis routes available?

Yes, alternative methods for preparing pyrazole-4-carbaldehydes exist. One such method involves the cyclization of acetophenone phenylhydrazone using a Vilsmeier-Haack reagent in a two-step process.[2] Another advanced approach utilizes palladium-catalyzed cross-coupling reactions to functionalize the pyrazole ring.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that DMF is anhydrous and POCl₃ is freshly distilled. Prepare the reagent in situ just before use.
Insufficient Reagent Stoichiometry The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. An excess of the formylating agent is often required. It has been shown that increasing the excess of DMF and POCl₃ can significantly improve yields.[5]
Suboptimal Reaction Temperature The reaction temperature influences the rate of reaction and the formation of byproducts. If the reaction is carried out at too low a temperature (e.g., 70°C), no product may be observed.[5] Conversely, excessively high temperatures can lead to degradation. The optimal temperature should be determined empirically, with reflux conditions often being effective.[1]
Poor Quality Starting Material Ensure the purity of the starting 3,5-Dimethyl-1-phenyl-1H-pyrazole. Impurities can interfere with the reaction.

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Over-reaction or Degradation Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Reaction with Substituents If the phenyl ring of the starting material contains electron-donating groups, formylation could potentially occur on the phenyl ring as a side reaction. Careful control of reaction conditions can help minimize this.

Quantitative Data Summary

The following table summarizes the effect of reagent stoichiometry on the yield of a similar pyrazole carbaldehyde synthesis, highlighting the importance of optimizing this parameter.

Entry Substrate:DMF:POCl₃ Molar Ratio Temperature (°C) Time (h) Yield (%) Reference
11:2:2120232[5]
21:5:2120255[5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction [1]

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of N,N-dimethylformamide (1.46 g, 20 mmol).

  • With stirring, add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) to the cold DMF over a period of 30 minutes, maintaining a low temperature. This forms the Vilsmeier reagent.

  • Prepare a solution of 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, ensuring the temperature is maintained between 273–278 K (0–5 °C).

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature and then pour it with continuous stirring into a beaker containing crushed ice.

  • After 15 minutes, a precipitate will form. Filter the precipitate.

  • Recrystallize the crude product from aqueous ethanol to obtain the purified this compound.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3,5-Dimethyl-1-phenyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃)? Start->Check_Reagents Optimize_Stoichiometry Optimize Stoichiometry (Increase excess of Vilsmeier reagent)? Check_Reagents->Optimize_Stoichiometry No Purify_Starting_Material Action: Purify/Replace Reagents Check_Reagents->Purify_Starting_Material Yes Adjust_Temperature Adjust Reaction Temperature (e.g., increase to reflux)? Optimize_Stoichiometry->Adjust_Temperature No Increase_Reagents Action: Increase Molar Ratio of DMF/POCl₃ Optimize_Stoichiometry->Increase_Reagents Yes Monitor_Reaction Monitor Reaction Progress (TLC)? Adjust_Temperature->Monitor_Reaction No Modify_Temp Action: Systematically vary temperature Adjust_Temperature->Modify_Temp Yes Optimize_Time Action: Stop reaction at optimal point Monitor_Reaction->Optimize_Time Yes Success Improved Yield Monitor_Reaction->Success No Purify_Starting_Material->Check_Reagents Increase_Reagents->Optimize_Stoichiometry Modify_Temp->Adjust_Temperature Optimize_Time->Monitor_Reaction

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Vilsmeier-Haack Formylation of Pyrazoles: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction facilitates electrophilic substitution, typically at the C4 position, to yield pyrazole-4-carbaldehydes.[2] These products are valuable intermediates in the synthesis of various biologically active compounds and functional materials.[3][4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The active formylating agent is the Vilsmeier reagent, a chloroiminium salt.[1] It is typically prepared in situ by the slow, exothermic reaction of an amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][5] The preparation must be conducted under anhydrous conditions and at low temperatures (e.g., 0-5 °C) to prevent decomposition of the moisture-sensitive reagent.[1]

Q3: What are the primary safety concerns with this reaction?

The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which often involves quenching the reaction with ice, must be done slowly and cautiously to control the exothermic reaction.[1]

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate to check for the consumption of the starting pyrazole.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[1]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use high-purity, anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]

  • Insufficiently Reactive Substrate: The pyrazole ring may be deactivated by electron-withdrawing groups, making it less susceptible to electrophilic attack.[3] Pyrazoles with bulky substituents or strong electron-withdrawing groups on an attached benzene ring have shown low reactivity.[3]

    • Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3] For example, some reactions require heating up to 120 °C for successful conversion.[3][6]

  • Incomplete Reaction: The reaction time or temperature may have been insufficient.[1]

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at lower temperatures, consider gradually increasing the temperature to 70-80 °C or higher, as dictated by substrate reactivity.[1][5]

  • Product Decomposition During Work-up: The aldehyde product may be sensitive to harsh work-up conditions.[1]

    • Solution: Perform the work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice.[1] Neutralize the mixture cautiously with a suitable base (e.g., Na₂CO₃ solution) while maintaining a low temperature.

Issue 2: Formation of a Dark, Tarry Residue

Potential Causes & Solutions

  • Reaction Overheating: The reaction to form the Vilsmeier reagent and the formylation step are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products.[1]

    • Solution: Maintain strict temperature control throughout the experiment. Use an ice bath during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]

    • Solution: Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1]

Issue 3: Multiple Products Observed on TLC

Potential Causes & Solutions

  • Side Reactions: Although formylation at the C4 position is strongly preferred for many pyrazoles, side reactions like di-formylation can occur, especially with a large excess of the Vilsmeier reagent.[1][2] In some cases, unexpected reactions such as dealkylation or formylation of other functional groups can occur.[3]

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary and can lead to side products.[1] Ensure the reaction temperature and time are not excessive.

  • Decomposition: The starting material or product may be decomposing under the reaction conditions.[1]

    • Solution: Re-evaluate the reaction temperature and time. If decomposition is suspected, attempt the reaction under milder conditions. Purify the crude product promptly using column chromatography or recrystallization.[1]

Data Presentation

The following table summarizes the results from the Vilsmeier-Haack formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles, demonstrating the influence of substituents and reaction conditions on product yield.

EntryR (at C3)R' (at N1)Reagent Ratio (DMF/POCl₃)Temp (°C)Time (h)Yield (%)
1PropylMethyl2-fold / 2-fold7020
2PropylMethyl2-fold / 2-fold120232
3PropylMethyl5-fold / 2-fold120255
4PhenylMethyl6-fold / 4-fold120281
54-TolylMethyl6-fold / 4-fold120280
64-FluorophenylMethyl6-fold / 4-fold120275
74-NitrophenylMethyl6-fold / 4-fold12020
84-NitrophenylPhenyl6-fold / 4-fold120120

Data adapted from Popov, A. V., et al., Arkivoc 2019, part v, 1-14.[3][7] This data highlights that higher temperatures and an excess of reagents are often beneficial, while strong electron-withdrawing groups (e.g., 4-Nitrophenyl) can completely inhibit the reaction.[3][7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a 5-Chloropyrazole

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition. Stir the resulting mixture at 0 °C for 10-15 minutes.

  • Formylation Reaction: Add the 5-chloro-1H-pyrazole substrate (1.0 equivalent) to the freshly prepared Vilsmeier reagent.

  • Heating and Monitoring: Stir the reaction mixture and heat to the desired temperature (e.g., 120 °C). Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Neutralize the aqueous mixture to a pH of ~7 using a saturated solution of Na₂CO₃.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., chloroform, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography.

(Protocol adapted from Popov, A. V., et al., Arkivoc 2019, part v, 1-14)[7]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole (Electron-rich) Vilsmeier_Reagent->Pyrazole Sigma_Complex Sigma Complex (Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Adduct Iminium Salt Adduct Sigma_Complex->Iminium_Adduct - H⁺ Aldehyde Pyrazole-4-carbaldehyde Iminium_Adduct->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Experimental_Workflow start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->prep_reagent add_pyrazole Add Pyrazole Substrate prep_reagent->add_pyrazole heat_monitor Heat Reaction Mixture & Monitor by TLC add_pyrazole->heat_monitor workup Quench with Ice/Water & Neutralize heat_monitor->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: General experimental workflow for pyrazole formylation.

Troubleshooting_Guide cluster_yield Low / No Yield cluster_tar Tarry Residue cluster_multi Multiple Products issue Problem Encountered q_reagent Were anhydrous conditions and fresh reagents used? issue->q_reagent Low Yield q_temp Was strict temperature control maintained? issue->q_temp Tarry Residue q_stoich Was excess Vilsmeier reagent used? issue->q_stoich Multiple Spots s_reagent_no Solution: Use flame-dried glassware. Use anhydrous solvents & fresh reagents. q_reagent->s_reagent_no No q_reactivity Is the substrate deactivated (e.g., EWGs)? q_reagent->q_reactivity Yes s_reactivity_yes Solution: Increase temperature. Use excess Vilsmeier reagent. q_reactivity->s_reactivity_yes Yes s_temp_no Solution: Use ice bath during additions. Ensure slow, controlled heating. q_temp->s_temp_no No s_stoich_yes Solution: Optimize reagent stoichiometry. Reduce reaction time/temp. q_stoich->s_stoich_yes Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 3,5-dimethyl-1-phenyl-1H-pyrazole.

Q2: What are the starting materials and reagents for the Vilsmeier-Haack synthesis of this compound?

A2: The primary starting material is 3,5-dimethyl-1-phenyl-1H-pyrazole. The Vilsmeier-Haack reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Q3: What is the general reaction scheme for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole?

A3: The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. Second, the electrophilic substitution of the pyrazole at the C4 position by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Q4: What is a typical yield for this synthesis?

A4: Reported yields for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole are in the range of 69% under optimized conditions.[1] However, yields can be lower depending on the reaction scale, purity of reagents, and adherence to anhydrous conditions.

Q5: How is the final product typically purified?

A5: The most commonly cited purification method is recrystallization from aqueous ethanol or methanol.[1][2][3] For instances where recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. Ensure all glassware is thoroughly oven or flame-dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Stoichiometry The ratio of POCl₃ to DMF and the pyrazole substrate is crucial. A common ratio is approximately 1-1.2 equivalents of POCl₃ and a larger excess of DMF (which can also act as the solvent) relative to the pyrazole.[1] Optimization of these ratios may be necessary.
Sub-optimal Reaction Temperature The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent formylation may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A gradual increase in temperature (e.g., to 70-80 °C) might be necessary if the reaction is sluggish.
Deactivated Pyrazole Ring While the phenyl and dimethyl groups of the starting material are generally activating, the presence of strong electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the pyrazole ring, hindering the electrophilic substitution.[4] In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be required.
Product Loss During Work-up The product can be lost during extraction if the pH is not properly controlled. Ensure the reaction mixture is neutralized (e.g., with sodium bicarbonate solution) before extraction with an organic solvent.
Problem 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Side Reactions Although formylation is strongly favored at the C4 position of N-substituted pyrazoles, minor side products can sometimes form. Di-formylation is a possibility if a large excess of the Vilsmeier reagent is used. Optimize the stoichiometry to use a minimal excess of the formylating agent.
Formation of a Tarry Residue Overheating the reaction can lead to polymerization and the formation of a dark, tarry residue. Maintain strict temperature control throughout the reaction. Impurities in the starting materials can also contribute to tar formation, so ensure high-purity reagents are used.
Incomplete Reaction The presence of unreacted starting material will complicate purification. Monitor the reaction progress by TLC to ensure completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.
Hydroxymethylation In some cases, particularly with prolonged heating of DMF, the in-situ generation of formaldehyde can lead to hydroxymethylation as a side reaction.[4]
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oily Product If the product oils out instead of crystallizing, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, column chromatography is recommended.
Product Adhesion to Silica Gel The pyrazole nitrogen atoms can be basic and may interact strongly with the acidic sites on standard silica gel, leading to poor recovery during column chromatography. To mitigate this, deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a tertiary amine like triethylamine (~0.5-1%).

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation

Substrate POCl₃ (equiv.) DMF (equiv./solvent) Temperature (°C) Time (h) Yield (%) Reference
3,5-Dimethyl-1-phenyl-1H-pyrazole12 (in 15 mL DMF)0-5 then reflux169[1]
1-Methyl-3-propyl-5-chloro-1H-pyrazole25120255[4]
Substituted Phenylhydrazones310 mL60-654Good[2]
1-Phenyl-3-[2-(prop-2-yn-1-yloxy)-phenyl]-1H-pyrazoleNot specifiedNot specified0 then RT24Excellent[5]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction [1]

Materials:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Aqueous ethanol for recrystallization

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Standard glassware for work-up and filtration

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a cold solution of N,N-dimethylformamide (20 mmol, 1.46 g).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add freshly distilled phosphorus oxychloride (10 mmol, 1.54 g) dropwise to the stirred DMF solution over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C (273–278 K).

  • Formylation Reaction: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in N,N-dimethylformamide (15 mL).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice with continuous stirring.

  • A precipitate should form. Continue stirring for 15 minutes.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain the final product as needles.

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start: Anhydrous DMF add_pocI3 Add POCl3 dropwise at 0-5 °C reagent_prep_start->add_pocI3 Stirring add_pyrazole Add to Vilsmeier reagent at 0-5 °C add_pocI3->add_pyrazole formylation_start Prepare pyrazole in DMF solution formylation_start->add_pyrazole reflux Reflux for 1 hour add_pyrazole->reflux quench Pour into crushed ice reflux->quench precipitate Stir for 15 min quench->precipitate filter Filter precipitate precipitate->filter recrystallize Recrystallize from aq. ethanol filter->recrystallize product Final Product recrystallize->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield? check_moisture Check for Moisture Contamination start->check_moisture Yes check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry Yes check_temp Optimize Reaction Temperature start->check_temp Yes check_workup Review Work-up Procedure start->check_workup Yes solution_moisture Use anhydrous reagents and inert atmosphere check_moisture->solution_moisture solution_stoichiometry Adjust equivalents of POCl3 and DMF check_stoichiometry->solution_stoichiometry solution_temp Monitor with TLC and adjust heating check_temp->solution_temp solution_workup Ensure proper neutralization before extraction check_workup->solution_workup

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with a focus on overcoming common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole, using a Vilsmeier reagent.[3]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is an electrophilic formylating agent, typically an iminium salt like chloro-N,N-dimethylmethyleneammonium chloride. It is generated in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3] The reagent is highly reactive and sensitive to moisture.

Q3: What is a typical reported yield for this synthesis?

A3: Reported yields can vary significantly based on the specific reaction conditions. Yields ranging from 55% to 69% have been documented in the literature under optimized conventional heating methods.[1][4] Alternative methods, such as microwave-assisted synthesis, have been shown to potentially increase yields to over 80% while significantly reducing reaction times.[5][6]

Q4: What is the starting material for this synthesis?

A4: The required starting material is 3,5-dimethyl-1-phenyl-1H-pyrazole . It is crucial to use the N-phenyl substituted pyrazole. Using the N-unsubstituted 3,5-dimethyl-1H-pyrazole may fail to produce the desired product under standard Vilsmeier-Haack conditions.[7]

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems that can lead to poor outcomes during the synthesis.

Q5: My reaction resulted in a very low yield or no product at all. What are the most likely causes?

A5: Several factors could be responsible for a failed or low-yield reaction. Consider the following:

  • Incorrect Starting Material: As mentioned in the FAQ, you must start with N-phenyl substituted pyrazole. The N-H proton of an unsubstituted pyrazole can interfere with the reaction.[7]

  • Reagent Quality and Stoichiometry: The purity of DMF and POCl₃ is critical. POCl₃ is highly sensitive to moisture and should be freshly distilled. An incorrect molar ratio of reagents is a common cause of low yield. An excess of both DMF and POCl₃ is generally required for good conversion.[1]

  • Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-5 °C).[4][6] Following the addition of the pyrazole substrate, the reaction typically requires heating (reflux) to proceed to completion.[4] Insufficient heating can lead to an incomplete reaction, while one study noted that a temperature of 70°C was insufficient to yield any product.[1]

  • Moisture Contamination: The Vilsmeier reagent is rapidly hydrolyzed by water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from contaminating the reaction mixture.

Q6: My TLC analysis shows multiple spots, including unreacted starting material. How can I improve the reaction conversion?

A6: The presence of starting material indicates an incomplete reaction. To drive the reaction to completion, you can try the following optimization strategies:

  • Increase Reagent Excess: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is key. One study demonstrated a significant yield improvement from 32% to 55% by increasing the excess of DMF and POCl₃.[1]

  • Elevate Reaction Temperature: After the initial addition at low temperature, ensure the reaction mixture is heated sufficiently. Temperatures around 100-120°C are often optimal for formylating less reactive substrates.[1][6]

  • Extend Reaction Time: While some reports suggest that prolonged reaction times may not always increase yield, ensuring the reaction runs for an adequate duration (e.g., 1-6 hours) is important for completion.[1][4][6] Monitor the reaction by TLC until the starting material spot is no longer visible.

Q7: I'm having difficulty with the work-up and purification, leading to product loss. What is the recommended procedure?

A7: A careful work-up is essential to isolate the product cleanly.

  • Quenching: The reaction mixture should be cooled to room temperature and then poured slowly and carefully into a beaker of crushed ice with vigorous stirring.[4][8] This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess reagents.

  • Neutralization: After quenching, the acidic solution should be neutralized. This is often done with a base like sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic, which will precipitate the crude product.[8]

  • Purification: The most commonly cited method for purification is recrystallization from aqueous ethanol.[4] This should yield the final product as crystalline needles.

Quantitative Data Summary

The following table summarizes various reaction conditions and their reported yields for the Vilsmeier-Haack formylation of pyrazoles, illustrating the impact of stoichiometry and energy source.

Starting MaterialReagent Ratio (Substrate:DMF:POCl₃)ConditionsTimeYield (%)Reference
1-methyl-3-propyl-5-chloro-1H-pyrazole1 : 2 : 2120°C2 h32%[1]
1-methyl-3-propyl-5-chloro-1H-pyrazole1 : 5 : 2120°C2 h55%[1]
3,5-dimethyl-1-phenyl-1H-pyrazole1 : 2 : 1 (approx.)Reflux1 h69%[4]
Substituted HydrazoneNot specifiedMicrowave (200 W)10 min85%[5]
Substituted HydrazoneNot specified60°C2 h65%[6]
Substituted HydrazoneNot specifiedMicrowave (60°C)10 min83%[6]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 69%.[4]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol)

  • N,N-dimethylformamide (DMF) (1.46 g, 20 mmol, plus 15 ml for solvent)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.54 g, 10 mmol)

  • Crushed ice

  • Aqueous ethanol for recrystallization

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation: To a cold (0-5 °C) solution of N,N-dimethylformamide (1.46 g, 20 mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) dropwise with stirring over a period of 30 minutes. Maintain the temperature between 0–5 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in 15 ml of N,N-dimethylformamide. Add this solution dropwise to the cold Vilsmeier reagent mixture, ensuring the temperature remains between 0–5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it with continuous stirring into a beaker containing a large amount of crushed ice.

  • Precipitation and Filtration: Continue stirring the ice-cold mixture for 15 minutes. The product should precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain the purified this compound as needles.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep Phase 1: Reagent Preparation & Reaction cluster_workup Phase 2: Work-up & Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) B 2. Add Pyrazole Substrate (in DMF, dropwise at 0-5°C) A->B Exothermic Maintain cooling C 3. Heat Reaction Mixture (Reflux for 1 hour) B->C Formylation reaction D 4. Quench Reaction (Pour into crushed ice) C->D Reaction complete E 5. Precipitate & Filter (Stir for 15 min, then filter) D->E Hydrolysis of intermediate F 6. Recrystallize Product (from aqueous ethanol) E->F Purification G Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Low or No Yield Q1 Is the starting material 3,5-dimethyl-1-phenyl-1H-pyrazole? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Incorrect Substrate. Use N-phenyl pyrazole. Synthesis will fail with N-unsubstituted pyrazole. Q1->A1_No No Q2 Was the reaction run under anhydrous conditions? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Re-run experiment. Use oven-dried glassware and an inert atmosphere. Q2->A2_No No Q3 Were reagent stoichiometry and temperature correct? A2_Yes->Q3 A3_Yes Consider work-up issues or substrate reactivity. Q3->A3_Yes Yes A3_No Optimize conditions. - Use excess DMF/POCl3 - Maintain 0-5°C for addition - Ensure sufficient reflux temp/time Q3->A3_No No

Caption: Troubleshooting flowchart for low-yield synthesis reactions.

References

Technical Support Center: Purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde from a reaction mixture.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems, their probable causes, and recommended solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up Incomplete Vilsmeier-Haack reaction.Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[1] Use freshly distilled phosphorus oxychloride and dry dimethylformamide.[2] Confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching.
Decomposition of the product during work-up.The work-up procedure often involves pouring the reaction mixture into crushed ice.[3][4] This should be done with vigorous stirring to ensure rapid and even neutralization, preventing localized overheating and potential degradation.
Oily Product Instead of Solid Presence of unreacted starting material (1-phenyl-3,5-dimethylpyrazole).The starting material is an oil at room temperature. Purify the crude product using flash column chromatography.
Presence of residual solvent (e.g., DMF).Ensure the crude product is thoroughly dried under vacuum before attempting crystallization. If using column chromatography, ensure the collected fractions are completely evaporated.
Product Contaminated with Starting Material (by TLC/NMR) Incomplete reaction.Increase the reaction time or temperature. Ensure the correct stoichiometry of the Vilsmeier reagent is used.
Inefficient purification.For column chromatography, optimize the eluent system. A common system is a mixture of ethyl acetate and petroleum ether or hexane.[1][5] For recrystallization, try different solvent systems such as aqueous ethanol.[3][4]
Multiple Spots on TLC After Purification Presence of side products from the Vilsmeier-Haack reaction.The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated byproducts or other isomers.[2] Careful column chromatography with a shallow gradient may be required to separate these impurities.
Degradation of the product on the silica gel column.If the compound appears to be degrading on silica gel, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine before use.
Difficulty in Recrystallization Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Aqueous ethanol is a commonly used solvent for this compound.[3][4] Experiment with different solvent ratios or other solvent systems like ethanol/water or ethyl acetate/hexane.
Presence of impurities inhibiting crystallization.If the product is an oil and does not crystallize, first purify it by column chromatography to remove impurities and then attempt recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][6][7] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-phenyl-3,5-dimethylpyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][6]

Q2: What are the key parameters to control during the Vilsmeier-Haack reaction to ensure a good yield of the desired product?

A2: To ensure a successful Vilsmeier-Haack reaction, it is crucial to maintain anhydrous conditions, as the Vilsmeier reagent is highly reactive towards water.[1] The reaction temperature should also be carefully controlled; the Vilsmeier reagent is typically formed at a low temperature (e.g., 0 °C or below), and the subsequent reaction with the pyrazole derivative may require heating.[2][7] The stoichiometry of the reagents is also important for maximizing the yield and minimizing side products.

Q3: What are the expected physical properties of pure this compound?

A3: Pure this compound is a solid at room temperature. The melting point has been reported in the range of 397–399 K (124-126 °C).[3]

Q4: Which analytical techniques are recommended for confirming the purity and structure of the final product?

A4: The purity and structure of this compound can be confirmed using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing the purity of the final product. The structure can be elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[1][8][9] Mass spectrometry can be used to confirm the molecular weight of the compound.[4][9]

Experimental Protocols

Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Ethyl acetate, Hexane (or Petroleum ether)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[3][4] Wash the crystals with a small amount of cold aqueous ethanol. Dry the purified crystals under vacuum.

Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow reaction_mixture Crude Reaction Mixture workup Aqueous Work-up (Quenching & Extraction) reaction_mixture->workup crude_product Crude Product (Solid/Oil) workup->crude_product purification_choice Purification Method crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Oily or Highly Impure recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazole derivatives.

Q1: My pyrazole synthesis reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, formation of side products, or degradation of reactants or products.[1]

Troubleshooting Steps:

  • Incomplete Reaction: The cyclocondensation reaction can be slow. To address this, you can:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]

    • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and decrease reaction times.[2]

    • Optimize Catalyst: The choice and amount of acid or base catalyst are crucial. For Knorr synthesis, a catalytic amount of a protic acid like acetic acid is often used.[2][3]

  • Side-Product Formation: The formation of unwanted side products, such as pyrazoline intermediates that have not fully aromatized, can reduce the yield of the final pyrazole.[1] Depending on the reactants, such as α,β-unsaturated ketones, the pyrazoline may be the primary initial product and require a separate oxidation step.[1]

  • Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, which can lead to impurities and reduced reactivity.[1] It is recommended to use pure starting materials and handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • pH Control: The reaction is sensitive to pH. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[1] A small amount of a weak acid is typically optimal.[1]

Q2: I am observing a mixture of regioisomers in my reaction product. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1][4] This occurs because the hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible cyclization pathways.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol in some cases.[5]

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine initially attacks.[4] Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[4]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the ratio of regioisomers.

Q3: My final product is difficult to purify. What are some effective purification techniques for pyrazoles?

Purification of pyrazoles can be challenging due to the presence of side products or unreacted starting materials.

Common Purification Methods:

  • Crystallization: This is a common method for purifying solid pyrazole products. If the initial product is an oil, it may be possible to induce crystallization by cooling or adding a small seed crystal.

  • Column Chromatography: This is a versatile technique for separating the desired pyrazole from impurities. A common mobile phase for pyrazoles is a mixture of ethyl acetate and hexane.[6][7]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification by dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by dissolving them in a suitable solvent and treating them with an inorganic or organic acid to form a salt, which can then be crystallized and isolated.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a widely used method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid)[7]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.

  • Add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntryReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl AcetoacetatePhenylhydrazineAcetic AcidEthanolReflux285
2AcetylacetoneHydrazine HydrateNoneWater100192
31,3-DiketoneArylhydrazineHClDMFRT475-98
4α,β-Unsaturated KetoneHydrazine HydrateNoneEthanolReflux670

This table presents representative data and actual results will vary depending on the specific substrates and conditions used.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,3-Dicarbonyl in Solvent B Add Hydrazine Derivative A->B C Add Catalyst B->C D Heat to Reflux C->D E Monitor by TLC/LC-MS D->E F Cool Reaction Mixture E->F Reaction Complete G Isolate Crude Product (Filtration/Evaporation) F->G H Purify Product (Crystallization/Chromatography) G->H I Characterize Final Product H->I G Start Low Yield or Impure Product Q1 Is the reaction complete (checked by TLC/LC-MS)? Start->Q1 A1_No Increase reaction time or temperature Q1->A1_No No Q2 Are there multiple spots on TLC? Q1->Q2 Yes A1_No->Q1 A2_Yes Optimize reaction conditions (solvent, temp, catalyst) to improve selectivity Q2->A2_Yes Yes Q3 Is the starting material pure? Q2->Q3 No A2_Yes->Q3 A3_No Purify starting materials Q3->A3_No No End Proceed with optimized purification Q3->End Yes A3_No->Q1 G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Pyrazole_Drug Pyrazole-Containing Kinase Inhibitor Pyrazole_Drug->Inhibition Inhibition->Kinase Blocked_Response Blocked Cellular Response Inhibition->Blocked_Response

References

Validation & Comparative

A Comparative Guide to Pyrazole Aldehydes: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for designing novel therapeutic agents. Among the various functionalized pyrazoles, pyrazole aldehydes, particularly 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, serve as critical intermediates in the synthesis of a wide array of biologically active compounds. This guide provides a comparative analysis of this compound against other substituted pyrazole aldehydes, supported by experimental data on their synthesis and biological activities.

Synthetic Overview: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes.[1][2][3][4] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Hydrazone Substituted Hydrazone Reaction_Vessel Cyclization and Formylation Hydrazone->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Reaction_Vessel Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Reaction_Vessel->Pyrazole_Aldehyde

Figure 1: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Comparative Performance: Biological Activity

The true value of these aldehyde intermediates lies in the biological activities of their downstream derivatives. This section compares the performance of various pyrazole aldehydes, including the title compound, based on reported antimicrobial, anti-inflammatory, and antidiabetic activities.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their antimicrobial properties. The following table summarizes the antibacterial and antifungal activity of various pyrazole-4-carbaldehyde derivatives. It is important to note that direct comparisons are challenging due to variations in experimental protocols across different studies.

CompoundTest OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference StandardExperimental ConditionsCitation
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde derivatives (4c, 4f)B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. nigerModerate to significant activityNot specifiedCup-plate method and serial dilution for MIC.
3-aryl substituted pyrazole-4-carbaldehyde derivatives (IIIc, IIIe)Pathogenic bacteriaPromising antibacterial activityAmpicillinSpecific bacterial strains not detailed.[2]
1,3-diphenyl pyrazol-4-carboxaldehyde derivatives (4c, 4f)S. aureus, E. coli, P. aeruginosa, S. pyrogenes, A. niger, C. albicansMIC: 0.2 µg/mL (A. niger)FluconazoleMicrodilution method for MIC determination.[5]
Anti-inflammatory and Antidiabetic Activity

Several studies have explored the potential of pyrazole aldehydes and their derivatives as anti-inflammatory and antidiabetic agents. The data below highlights some of these findings.

CompoundBiological ActivityIC₅₀ Value (µM) or % InhibitionReference StandardExperimental ModelCitation
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (Y2, Y3, Y7)Anti-inflammatory23.23, 22.09, 19.05AspirinSpecific assay not detailed.[6]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (Y1, Y5, Y6)Antidiabetic17.08, 8.36, 13.50AcarboseSpecific assay not detailed.[6]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)Antidiabetic (α-glucosidase)75.62Acarbose (72.58)In vitro enzyme inhibition assay.[7]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)Antidiabetic (α-amylase)119.3Acarbose (115.6)In vitro enzyme inhibition assay.[7]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)Antidiabetic (α-glucosidase)95.85Acarbose (72.58)In vitro enzyme inhibition assay.[7]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)Antidiabetic (α-amylase)120.2Acarbose (115.6)In vitro enzyme inhibition assay.[7]

Potential Signaling Pathway Involvement

The anti-inflammatory activity of pyrazole derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The diagram below illustrates a simplified representation of a pro-inflammatory signaling pathway that could be targeted by pyrazole-based inhibitors.

G Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A₂ Inflammatory_Stimulus->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Inhibitor Pyrazole Aldehyde Derivative Pyrazole_Inhibitor->COX_Enzymes inhibits

Figure 2: Simplified pro-inflammatory signaling pathway potentially targeted by pyrazole derivatives.

Experimental Protocols

General Synthesis of this compound[9]

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorous oxychloride (POCl₃)

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Crushed ice

  • Aqueous ethanol

Procedure:

  • To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) was added with stirring over a period of 30 minutes.

  • A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) was added drop-wise while maintaining the temperature between 273–278 K.

  • The resulting mixture was heated under reflux for 1 hour.

  • After cooling, the reaction mixture was poured with continuous stirring into crushed ice.

  • After 15 minutes, the precipitate was filtered and crystallized from aqueous ethanol to yield the final product.

General Procedure for Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[1]

Materials:

  • Substituted hydrazone (1.0 mmol)

  • Phosphorous oxychloride (POCl₃) (0.5 g, 3.0 mmol)

  • Dry N,N-dimethylformamide (DMF) (4 mL)

  • Crushed ice

  • Dilute sodium hydroxide

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • POCl₃ (0.5 g, 3.0 mmol) was added dropwise to an ice-cold stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL).

  • The reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 hours.

  • The resulting mixture was poured onto crushed ice and neutralized with dilute sodium hydroxide, then left standing overnight.

  • The pale yellow precipitate obtained was purified by flash column chromatography with an ethyl acetate–petroleum ether mixture to yield the final products.

Antimicrobial Activity Assay (Cup-Plate Method)[5]

Materials:

  • Nutrient agar medium

  • Test compounds

  • Reference standard

  • Bacterial and fungal strains

Procedure:

  • A sterilized nutrient agar medium was poured into sterile Petri dishes and allowed to solidify.

  • The test microorganisms were seeded into the medium.

  • Cups or wells were made in the agar using a sterile borer.

  • A fixed volume of the test compound solution (at a specific concentration) was added to the wells.

  • The plates were incubated at an appropriate temperature for a specified period.

  • The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.

Conclusion

This compound and its structural analogs are valuable building blocks in the synthesis of diverse heterocyclic compounds with significant biological potential. While the Vilsmeier-Haack reaction remains a robust method for their preparation, the ultimate performance of these molecules is dictated by their biological activity. The presented data, though derived from different studies, collectively highlights the promise of pyrazole aldehydes in the development of new antimicrobial, anti-inflammatory, and antidiabetic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and identify the most potent candidates for further development.

References

Substituted Pyrazole-4-carbaldehydes: A Comparative Guide to their Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Substituted pyrazole-4-carbaldehydes have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted pyrazole-4-carbaldehydes, supported by experimental data from several key studies.

Comparative Antimicrobial Activity

The antimicrobial potential of substituted pyrazole-4-carbaldehydes has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the quantitative data from different research articles, primarily focusing on the zone of inhibition and minimum inhibitory concentration (MIC) values.

Compound IDSubstituent on Pyrazole RingTest OrganismZone of Inhibition (mm)Reference
[III]c 3-(4-chlorophenyl)-5-(3,4,5-trihydroxyphenyl)Staphylococcus aureus22[1]
Klebsiella pneumoniae20[1]
[III]e 3-(4-methoxyphenyl)-5-(3,4,5-trihydroxyphenyl)Staphylococcus aureus24[1]
Klebsiella pneumoniae21[1]
4a 1-phenyl-3-(p-tolyl)Escherichia coli18[2]
Staphylococcus aureus20[2]
4c 1-phenyl-3-(p-chlorophenyl)Escherichia coli22[2]
Staphylococcus aureus24[2]
4h 1-phenyl-3-(p-nitrophenyl)Escherichia coli20[2]
Staphylococcus aureus22[2]
Ampicillin (Standard Antibiotic)Staphylococcus aureus25[1]
Klebsiella pneumoniae23[1]

Table 1: Zone of Inhibition of Selected Substituted Pyrazole-4-carbaldehydes. The table showcases the antibacterial activity of different derivatives compared to the standard antibiotic Ampicillin. The concentration of the test compounds was 100 µg/mL.

Compound IDSubstituent on Pyrazole RingTest OrganismMIC (µg/mL)Reference
3k N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideStaphylococcus aureus-[3]
Bacillus subtilis-[3]
21a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacillus subtilis62.5[4]
Staphylococcus aureus125[4]
Escherichia coli125[4]
Candida albicans2.9[4]
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus6.25-12.5[5]
Chloramphenicol (Standard Antibiotic)-62.5-125[4]
Clotrimazole (Standard Antifungal)Candida albicans-[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives. This table highlights the potent activity of some derivatives, with compound 21a showing significant antifungal activity.

Experimental Protocols

The evaluation of antimicrobial activity of substituted pyrazole-4-carbaldehydes typically involves the following standard methods:

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the MHA plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a designated period (e.g., 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mic MIC Determination Start Starting Materials Reaction Vilsmeier-Haack Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification AgarWell Agar Well Diffusion Purification->AgarWell Test Compounds MeasureZone Measure Zone of Inhibition AgarWell->MeasureZone BrothDilution Broth Microdilution MeasureZone->BrothDilution Active Compounds DetermineMIC Determine MIC BrothDilution->DetermineMIC End End DetermineMIC->End Quantitative Data Mechanism_of_Action cluster_cell Bacterial Cell Pyrazole Substituted Pyrazole-4-carbaldehyde Membrane Cell Membrane Penetration Pyrazole->Membrane DNA_Gyrase DNA Gyrase / Topoisomerase IV Membrane->DNA_Gyrase Inhibition DNA Bacterial DNA Replication DNA Replication Blocked DNA_Gyrase->Replication Prevents supercoiling/relaxation Cell_Death Bacterial Cell Death Replication->Cell_Death

References

A Comparative Analysis of the Biological Activities of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the synthetic pyrazole derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. While direct comparative experimental data for this compound is limited in the current scientific literature, this guide synthesizes available information on Celecoxib and structurally related pyrazole compounds to offer a prospective comparison of their anti-inflammatory and anticancer properties.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic effects.[1] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis.[2] Emerging evidence also points to its potential as an anticancer agent through both COX-2 dependent and independent pathways.[3][4] Pyrazole derivatives, a class of heterocyclic compounds to which this compound belongs, are known for their diverse pharmacological activities, including anti-inflammatory and anticancer effects.[5][6] This has led to significant interest in synthesizing and evaluating novel pyrazole-based compounds as potential therapeutic agents.

Anti-inflammatory Activity: A Tale of Two Pyrazoles

Celecoxib's anti-inflammatory effects are well-documented and stem from its selective inhibition of the COX-2 enzyme, which is induced during inflammation and catalyzes the production of pro-inflammatory prostaglandins.[2][7] This selectivity for COX-2 over COX-1 is a key feature that reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]

Table 1: Comparison of Anti-inflammatory and COX-2 Inhibition Data

CompoundTargetIC50 Value (µM)In Vivo EfficacyReference
Celecoxib COX-20.04 - 0.30Effective in reducing paw edema in rat models.[2][8]
COX-17.6 - >303[8]
Structurally Related Pyrazole Derivatives COX-2Varies (some derivatives show potent inhibition)Some derivatives show anti-inflammatory activity comparable to or exceeding standard drugs like diclofenac in animal models.[5][9][5][9][10]
COX-1Generally higher than for COX-2, indicating selectivity.[10]

Note: Data for "Structurally Related Pyrazole Derivatives" is a summary of findings for various compounds within this class and not specific to this compound.

Experimental Protocols: In Vitro COX Inhibition Assay

A common method to determine the COX-1 and COX-2 inhibitory activity of a compound is the in vitro enzyme inhibition assay.

DOT Diagram: Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Pyrazole Derivative) Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme COX-1 or COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction Add Arachidonic Acid to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Prostaglandin E2 (PGE2) Production Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for determining in vitro COX enzyme inhibition.

Anticancer Activity: Exploring a Common Scaffold

Celecoxib has demonstrated anticancer effects in various preclinical and clinical studies, particularly in colorectal and breast cancer.[3][11] Its mechanisms are multifaceted and include the induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression.[4]

The pyrazole scaffold is a prominent feature in many compounds with demonstrated anticancer activity.[6] Research on various pyrazole derivatives has revealed their potential to induce cytotoxicity in a range of cancer cell lines. While specific data for this compound is scarce, studies on other pyrazole-carbaldehyde derivatives have shown promising results. For example, some have been found to exhibit moderate to good cytotoxic activity against cell lines such as HeLa (cervical cancer) and PC-3 (prostate cancer).

Table 2: Comparison of Anticancer Activity Data

CompoundCancer Cell LineIC50 Value (µM)Mechanism of ActionReference
Celecoxib A2058 (Melanoma)40 - 80Induces apoptosis, inhibits cell invasion.[12]
HT-29 (Colon)VariesInduces apoptosis, cell cycle arrest.[3]
Structurally Related Pyrazole Derivatives HeLa (Cervical)Some derivatives show IC50 values in the low micromolar range.Varies; can include apoptosis induction, cell cycle arrest.[13]
PC-3 (Prostate)Some derivatives show moderate cytotoxicity.[13]

Note: Data for "Structurally Related Pyrazole Derivatives" is a summary of findings for various compounds within this class and not specific to this compound.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

DOT Diagram: Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in a 96-well Plate Treat Treat Cells with Test Compound at Various Concentrations Seed->Treat Incubate Incubate for a Defined Period (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent to Each Well Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure Absorbance at a Specific Wavelength Add_Solvent->Measure IC50 Calculate IC50 Value Measure->IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Signaling Pathways

DOT Diagram: Simplified COX-2 Signaling Pathway in Inflammation

G Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 pathway in inflammation and the inhibitory action of Celecoxib.

Conclusion and Future Directions

Celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy and notable anticancer potential. While direct experimental evidence for the biological activity of this compound is currently lacking, the broader family of pyrazole derivatives demonstrates significant promise in both anti-inflammatory and anticancer research.

Future studies should focus on the direct evaluation of this compound in relevant in vitro and in vivo models to elucidate its specific biological activities and mechanisms of action. A head-to-head comparison with Celecoxib would be invaluable in determining its potential as a novel therapeutic agent. Such research would contribute to a deeper understanding of the structure-activity relationships within the pyrazole class of compounds and could lead to the development of new and improved anti-inflammatory and anticancer drugs.

References

Unveiling the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key contributor to a multitude of pathological conditions, including cancer, inflammation, and neurodegenerative disorders. This has spurred the exploration of synthetic compounds with potent antioxidant properties. Among these, pyrazole derivatives have emerged as a promising class of molecules, demonstrating significant free radical scavenging and enzyme-inhibiting activities. This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Antioxidant Activity of Pyrazole Derivatives

The antioxidant capacity of pyrazole derivatives is profoundly influenced by their structural features. The presence of specific substituent groups on the pyrazole core can significantly enhance their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the in vitro antioxidant activity of selected pyrazole derivatives from various studies, evaluated using common antioxidant assays.

Derivative ClassCompoundDPPH Scavenging IC50 (µM)NO Scavenging IC50 (µM)Superoxide Scavenging IC50 (µM)Reference
Naphthyl-pyrazole Hybrids Compound 3a12.5 ± 0.1514.2 ± 0.2115.8 ± 0.18[1]
Compound 4e11.8 ± 0.2213.5 ± 0.1914.9 ± 0.25[1]
Compound 5b10.5 ± 0.1812.1 ± 0.1513.7 ± 0.16[1]
Compound 5c9.8 ± 0.1211.5 ± 0.1112.9 ± 0.14[1]
Compound 6a11.2 ± 0.1913.1 ± 0.2314.5 ± 0.20[1]
Compound 6c10.1 ± 0.1411.9 ± 0.1713.3 ± 0.19[1]
Compound 6e9.5 ± 0.1111.2 ± 0.1312.6 ± 0.15[1]
Ascorbic Acid (Standard)15.2 ± 0.2517.8 ± 0.2919.5 ± 0.31[1]
Pyrazole Hydrazones Compound 10b76.45% AA (Trolox Equivalent)--[2]
Compound 12d---[2]
Pyrazole-Benzimidazolone Hybrids Compound 5c---[3]
Compound 6b---[3]
Compound 6c---[3]

Note: '-' indicates data not available in the cited source.

Derivative ClassCompoundTotal Antioxidant Capacity (TAC) IC50 (µM)Ferric Reducing Antioxidant Power (FRAP) IC50 (µM)Reference
Pyrazole-Benzimidazolone Hybrids Compound 5c14.00 ± 0.14-[3]
Compound 6b12.47 ± 0.02-[3]
Compound 6c12.82 ± 0.1068.97 ± 0.26[3]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrazole derivatives is intrinsically linked to their molecular structure. Key SAR observations include:

  • NH Proton: The presence of a proton on the nitrogen atom of the pyrazole ring is often crucial for radical scavenging activity.[1]

  • Substituents on the Pyrazole Ring: The introduction of electron-donating groups, such as hydroxyl and amino groups, can enhance antioxidant capacity.[4] For instance, pyrazole derivatives bearing a catechol moiety have demonstrated excellent radical scavenging activity.[5]

  • Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as naphthalene, pyrazoline, or benzimidazolone, has yielded hybrid compounds with potent, multi-faceted antioxidant activities.[1][3]

Mechanistic Pathways of Antioxidant Action

Pyrazole derivatives exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of key enzymatic pathways involved in oxidative stress.

Direct Radical Scavenging

Many pyrazole derivatives can directly donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions.

Inhibition of Pro-oxidant Enzymes

Certain pyrazole derivatives have been shown to inhibit the activity of enzymes that contribute to the production of reactive oxygen species.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PKC PKC Receptor->PKC NADPH_Oxidase NADPH Oxidase p47phox p47phox PKC->p47phox p47phox->NADPH_Oxidase p67phox p67phox p67phox->NADPH_Oxidase Rac Rac Rac->NADPH_Oxidase O2 O₂ O2_radical O₂⁻ Oxidative_Stress Oxidative Stress O2_radical->Oxidative_Stress Pyrazole Pyrazole Derivative Pyrazole->NADPH_Oxidase Inhibition Stimulus Stimulus Stimulus->Receptor NADPH_OxidaseO2 NADPH_OxidaseO2 NADPH_OxidaseO2->O2_radical

Figure 1: Inhibition of NADPH Oxidase by Pyrazole Derivatives.

As depicted in Figure 1, some pyrazole derivatives can inhibit the NADPH oxidase enzyme complex, a major source of superoxide anion (O₂⁻) production in cells, thereby reducing oxidative stress.[6]

lox_pathway Arachidonic_Acid Arachidonic Acid 15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15_LOX 15_HPETE 15-HPETE 15_LOX->15_HPETE Leukotrienes Leukotrienes 15_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Pyrazole Pyrazole Derivative Pyrazole->15_LOX Inhibition

Figure 2: Inhibition of 15-Lipoxygenase by Pyrazole Derivatives.

Furthermore, certain pyrazole derivatives act as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of arachidonic acid to produce pro-inflammatory lipid mediators.[1][7] By inhibiting 15-LOX, these compounds can mitigate inflammation-associated oxidative damage.

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized and well-defined experimental protocols. Below are the methodologies for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

dpph_workflow Start Start Prepare_Samples Prepare serial dilutions of pyrazole derivatives and standard (e.g., Ascorbic Acid) Start->Prepare_Samples Mix Mix sample/standard with DPPH solution Prepare_Samples->Mix Prepare_DPPH Prepare a methanolic solution of DPPH Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

Procedure:

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or DMSO).

  • Add a fixed volume of a freshly prepared DPPH solution (typically in methanol) to the test compound solutions.[6]

  • The mixture is shaken and incubated in the dark for a specified period (e.g., 30 minutes).[6]

  • The absorbance of the solution is then measured spectrophotometrically at the wavelength of maximum absorbance of DPPH (around 517 nm).[6]

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

Procedure:

  • Nitric oxide is generated from a sodium nitroprusside (SNP) solution in a phosphate buffer (pH 7.4).

  • The SNP solution is mixed with different concentrations of the test compounds and incubated at 25°C for a specified time (e.g., 150 minutes).

  • After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture.

  • The absorbance of the chromophore formed during the diazotization of nitrite with sulfanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine is measured spectrophotometrically at approximately 546 nm.

  • The percentage of NO scavenging is calculated, and the IC50 value is determined.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Procedure:

  • Superoxide radicals are generated in a non-enzymatic system, such as a phenazine methosulfate-NADH (PMS-NADH) system.

  • The reaction mixture contains the test compound at various concentrations, NADH, NBT, and PMS in a phosphate buffer.

  • The reaction is initiated by the addition of PMS.

  • After incubation at room temperature, the absorbance is measured at 560 nm against a blank.

  • The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Conclusion

Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. Their diverse chemical space allows for fine-tuning of their antioxidant properties through targeted structural modifications. The comparative data and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of new pyrazole-based therapeutics for combating oxidative stress-related diseases. Further in-vivo studies are warranted to validate the therapeutic potential of the most promising candidates.

References

A Comparative Guide to Pyrazole Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The development of efficient and versatile synthetic methods for pyrazole derivatives is therefore of critical importance to drug discovery and development. This guide provides an objective comparison of common pyrazole synthesis methods, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of the pyrazole ring can be achieved through several key strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired reaction conditions such as time, temperature, and environmental impact. This section compares the performance of the most prevalent methods.

Synthesis MethodKey ReactantsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid catalyst (e.g., acetic acid), Reflux1 - 6 hours60 - 90Well-established, versatile, good yields.[3][4]Potential for regioisomer formation with unsymmetrical dicarbonyls.[3]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineVarious, often involves oxidation of an intermediate pyrazolineVariable60 - 88Access to different substitution patterns.[5]May require an additional oxidation step.[5]
Three-Component Synthesis Aldehyde, 1,3-Dicarbonyl, Hydrazine (or derivatives)One-pot, often catalyzed2 - 16 hours15 - 85High efficiency, molecular diversity from simple precursors.[6][7]Yields can be variable depending on substrates.[7]
Microwave-Assisted Synthesis Various (e.g., 1,3-Dicarbonyl, Hydrazine)Microwave irradiation, often solvent-free5 - 15 minutes79 - 98Drastically reduced reaction times, often higher yields, environmentally friendly.[4][8][9]Requires specialized equipment.

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis experiments.

Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole from acetylacetone and phenylhydrazine.

Materials:

  • Acetylacetone

  • Phenylhydrazine

  • Ethanol

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1.0 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1.0 equivalent) dropwise with stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.[1]

  • Collect the precipitated solid product by filtration, wash with cold water, and dry.[1]

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol details an efficient, solvent-free synthesis of pyrazolone derivatives.

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxy-benzaldehyde

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.

  • Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.[10]

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[10]

Protocol 3: Three-Component Synthesis of Pyrazoles

This protocol outlines a one-pot synthesis of 3,5-disubstituted-1H-pyrazoles.

Materials:

  • Aromatic aldehyde

  • Tosylhydrazine

  • Terminal alkyne

  • Solvent (e.g., Acetonitrile)

Procedure:

  • The synthesis involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes.[11]

  • A specific example involves the coupling of an acid chloride and a terminal alkyne to form an α,β-unsaturated ynone in situ.

  • To this intermediate, 3 mmol of 0.5 M hydrazine hydrate and 2 mL of acetonitrile are added.

  • The mixture is stirred for an additional 16 hours to yield the pyrazole product.[7]

Signaling Pathways and Logical Relationships

Pyrazole derivatives are particularly significant in drug development as kinase inhibitors.[12][13] They can effectively target signaling pathways that are often dysregulated in diseases like cancer.[14]

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole JAK_STAT_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

References

A Comparative Guide to DFT Studies of Substituted Pyrazole Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Computational Approaches and Electronic Properties

Substituted pyrazole aldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics.[1][2] Density Functional Theory (DFT) has emerged as a powerful tool to investigate the structural, electronic, and spectroscopic properties of these molecules, providing valuable insights for the rational design of novel derivatives with enhanced functionalities.[1] This guide provides a comparative overview of DFT studies on substituted pyrazole aldehydes, summarizing key findings and computational methodologies to aid researchers and drug development professionals.

Computational Methodologies: A Comparative Overview

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A variety of combinations have been employed in the study of pyrazole derivatives, with B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) being one of the most commonly used functionals.[1]

FunctionalBasis SetApplicationReference
B3LYP6-311G(d,p)Geometry optimization, vibrational analysis, and NMR of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.[3]
B3LYP6-31G(d,p)Molecular characteristics and quantum parameter calculations of various pyrazole derivatives.[4]
B3LYP6-311+G(d,p)Optimization and reactivity descriptor analysis of newly synthesized pyrazole compounds.[5]
B3LYPcc-pvtzStructural analyses, vibrational frequencies, UV, and NMR calculations of a family of pyrazole derivatives.[6]
B3LYP6-31G*Optimization and electronic property investigation of pyrazole-carboxamides.[7]

Experimental Protocols:

The synthesis of substituted pyrazole aldehydes often involves the Vilsmeier-Haack reaction of hydrazones.[2] For instance, the reaction of arylhydrazones with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) yields the corresponding pyrazole-4-carbaldehydes.[2][8] Another common synthetic route involves the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization using phosphoryl chloride in dimethylformamide to form the pyrazole-4-carbaldehyde.[8] The synthesized compounds are then typically characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4][9]

Comparative Analysis of Electronic Properties

The electronic properties of substituted pyrazole aldehydes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity, stability, and potential biological activity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[7]

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational LevelReference
N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine related structure-6.279-1.1475.132B3LYP/6-31G[6]
Pyrazole-carboxamide derivative 4-5.44-1.214.23B3LYP/6-31G[7]
Pyrazole-carboxamide derivative 5-5.56-1.244.32B3LYP/6-31G[7]
Pyrazole-carboxamide derivative 6-5.63-1.414.21B3LYP/6-31G[7]
Pyrazole-carboxamide derivative 7-5.37-1.374.00B3LYP/6-31G[7]
Pyrazole-carboxamide derivative 8-5.67-1.793.88B3LYP/6-31G*[7]

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and better electron delocalization.[7] The nature and position of substituents on the pyrazole ring significantly influence these electronic properties.

Spectroscopic Properties: A Bridge Between Theory and Experiment

DFT calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical vibrational frequencies (FT-IR) and chemical shifts (NMR) often show a high correlation with experimental results, aiding in the structural elucidation of newly synthesized compounds.[10][11] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[3][9] Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecules.[7][10]

Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows for DFT studies of substituted pyrazole aldehydes.

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Analysis & Comparison mol_structure Molecular Structure (e.g., from synthesis) comp_method Select Computational Method (Functional & Basis Set) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop spec_calc Spectroscopic Properties (IR, NMR, UV-Vis) geom_opt->spec_calc data_analysis Data Analysis freq_calc->data_analysis elec_prop->data_analysis spec_calc->data_analysis exp_comp Comparison with Experimental Data data_analysis->exp_comp prop_pred Prediction of Reactivity & Properties exp_comp->prop_pred

Caption: A typical workflow for a DFT study of substituted pyrazole aldehydes.

Signaling_Pathway_Analogy substituent Substituent Properties (e.g., electron-donating/withdrawing) pyrazole_core Pyrazole Aldehyde Core substituent->pyrazole_core influences electronic_structure Molecular Electronic Structure (HOMO/LUMO levels) pyrazole_core->electronic_structure determines reactivity Chemical Reactivity & Biological Activity electronic_structure->reactivity predicts

Caption: Logical relationship of substituent effects on molecular properties.

Conclusion

DFT studies serve as an indispensable tool in the investigation of substituted pyrazole aldehydes, offering deep insights into their molecular and electronic structures. The careful selection of computational methods is paramount for obtaining reliable results that can guide synthetic efforts and the development of new therapeutic agents and functional materials. The data presented in this guide highlights the significant impact of substituents on the electronic properties of the pyrazole core, paving the way for the targeted design of molecules with desired characteristics. Researchers are encouraged to consider the methodologies and findings summarized herein for their future investigations into this promising class of compounds.

References

Spectroscopic comparison of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparative analysis of the spectroscopic properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is presented. This guide provides a side-by-side look at their FTIR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols, to facilitate informed decisions in molecular design and development.

This publication offers an objective comparison of the spectroscopic characteristics of two closely related pyrazole carbaldehyde derivatives. The substitution pattern on the pyrazole ring—dimethyl versus diphenyl—imparts distinct features to their spectral fingerprints. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the two compounds.

Table 1: FTIR Spectral Data (cm⁻¹)

Functional GroupThis compound1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
C-H (Aromatic)~3100-3000~3100-3000
C-H (Aliphatic)~2950-2850-
C=O (Aldehyde)~1680-1660~1680-1660
C=N (Pyrazole Ring)~1590~1595
C=C (Aromatic)~1600, ~1500, ~1450~1600, ~1500, ~1480

Table 2: ¹H NMR Spectral Data (δ, ppm)

ProtonThis compound (in DMSO-d₆)[1]1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (in CDCl₃)
-CHO~9.9~10.0
Phenyl-H~7.6-7.4~7.9-7.3
Pyrazole-H-~8.3
CH₃~2.6, ~2.4-

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CarbonThis compound1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
C=O~185~185
Pyrazole C₃~153~155
Pyrazole C₄~118~120
Pyrazole C₅~142~140
Phenyl C (ipso)~138~139, ~133
Phenyl C (ortho, meta, para)~129, ~128, ~125~130, ~129, ~128, ~127, ~120
CH₃~14, ~12-

Table 4: Mass Spectrometry Data (m/z)

IonThis compound1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[2]
[M]⁺200.24248
[M-H]⁺199247
[M-CHO]⁺171219
[C₆H₅]⁺7777

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar pyrazole derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were acquired using a KBr pellet method. A small amount of the solid sample was mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the 4000-400 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample was introduced into the GC, and the separated components were subsequently ionized and analyzed by the mass spectrometer.

Spectroscopic Comparison and Analysis

The key differences in the spectroscopic data of the two compounds arise from the substitution at the 3 and 5 positions of the pyrazole ring.

  • FTIR Spectroscopy: The most notable difference is the presence of C-H stretching vibrations for the methyl groups in the aliphatic region (~2950-2850 cm⁻¹) of the spectrum for this compound, which are absent in the spectrum of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the dimethyl derivative shows two distinct singlets for the two methyl groups. In contrast, the diphenyl derivative's spectrum is characterized by a more complex aromatic region due to the presence of two phenyl rings.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the dimethyl compound displays signals for the two methyl carbons in the upfield region. The diphenyl compound, on the other hand, shows a greater number of signals in the aromatic region, corresponding to the two non-equivalent phenyl rings.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum readily distinguishes the two compounds due to the difference in their molecular weights (200.24 g/mol for the dimethyl derivative and 248.28 g/mol for the diphenyl derivative). Fragmentation patterns are also distinct, with the dimethyl derivative showing a characteristic loss of a methyl group.

Experimental Workflow

The general workflow for the spectroscopic analysis of these pyrazole carbaldehydes is outlined below.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Pyrazole Carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis FTIR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Comparison Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole carbaldehydes.

References

A Comparative Guide to the Purity Validation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry, with alternative pyrazole-based scaffolds. It offers an objective analysis of product purity, supported by detailed experimental protocols and data presentation, to aid researchers in selecting the most suitable reagents for their drug discovery and development pipelines.

Introduction to this compound and its Alternatives

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise as anti-inflammatory, analgesic, and antimicrobial agents. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the biological evaluation of the final compounds.

This guide compares the target compound with two common alternatives:

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde: A structurally similar compound lacking the two methyl groups.

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: An alternative with a second phenyl group instead of a methyl group at the 3-position.

The comparison will focus on typical purity levels, potential impurities, and the analytical methods for their validation.

Purity Comparison and Supplier Analysis

The purity of commercially available pyrazole derivatives can vary between suppliers. While specific batch-to-batch data is proprietary, this section provides a general comparison based on typical specifications offered by major chemical suppliers.

Table 1: Comparison of Commercial Grades for Pyrazole-4-carbaldehyde Derivatives

FeatureThis compound1-Phenyl-1H-pyrazole-4-carbaldehyde1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
CAS Number 22042-79-1[1][2][3]54605-72-0[4]21487-45-6
Typical Purity (by HPLC/GC) ≥98%≥98%[3]≥97%
Appearance Beige to buff powder[1]Pale yellow solid[4]Information not readily available
Melting Point 128 °C[1]84-88 °C[5]Information not readily available
Common Synthesis Route Vilsmeier-Haack Reaction[6]Vilsmeier-Haack ReactionVilsmeier-Haack Reaction
Potential Impurities Unreacted starting materials, over-formylated products, chlorinated byproducts.[7][8]Unreacted starting materials, regioisomers, chlorinated byproducts.[7][8]Unreacted starting materials, regioisomers, chlorinated byproducts.[7][8]

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common techniques for analyzing pyrazole derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating and quantifying components in a mixture.

Experimental Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation Chromatographic Separation hplc->separation Mobile Phase Flow detection UV Detection separation->detection Eluted Components analysis Data Analysis detection->analysis Chromatogram

Caption: Workflow for HPLC-based purity analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A common gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the pyrazole-carbaldehyde in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Experimental Workflow for GC-MS Analysis

sample_prep Sample Preparation gc_system GC System sample_prep->gc_system Inject Sample separation Capillary Column Separation gc_system->separation Carrier Gas Flow ms_detector Mass Spectrometry Detection separation->ms_detector Ionization & Fragmentation data_analysis Data Analysis ms_detector->data_analysis Mass Spectrum

Caption: Workflow for GC-MS-based purity and impurity analysis.

Methodology:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

Potential Impurities from Vilsmeier-Haack Synthesis

The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes. However, it can lead to several impurities.

Table 2: Potential Impurities in the Synthesis of this compound

Impurity TypeChemical Name/StructureOrigin
Unreacted Starting Material 3,5-Dimethyl-1-phenyl-1H-pyrazoleIncomplete reaction.
Over-formylation Product 3,5-Dimethyl-1-phenyl-1H-pyrazole-4,x-dicarbaldehydeReaction at other positions on the pyrazole or phenyl ring.
Chlorinated Byproduct 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazoleReaction with the Vilsmeier reagent (POCl₃).[7]
Regioisomer 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehydeIf starting from unsymmetrical precursors.

Biological Context: Involvement in Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets. Understanding these interactions is crucial for drug development professionals. Pyrazole-containing compounds have been identified as inhibitors of key enzymes in inflammatory and cell signaling pathways, such as Cyclooxygenase-2 (COX-2) and Mitogen-Activated Protein Kinases (MAPKs).

Inhibition of the COX-2 Signaling Pathway

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.

COX-2 Signaling Pathway

stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazole Pyrazole Derivative pyrazole->cox2 Inhibition

Caption: Pyrazole derivatives can inhibit the COX-2 pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain pyrazole-containing molecules have been shown to inhibit components of the MAPK pathway, such as p38 MAP kinase.[9]

MAPK Signaling Pathway

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response pyrazole Pyrazole Derivative pyrazole->mek Inhibition

Caption: Pyrazole derivatives can modulate the MAPK signaling pathway.[10]

Conclusion

The purity of this compound and its alternatives is a critical factor for successful research and development in the pharmaceutical industry. This guide has provided a framework for comparing these compounds, including detailed analytical protocols for purity validation and an overview of their biological relevance. By carefully considering the information presented, researchers can make informed decisions about the selection and validation of these important synthetic intermediates.

References

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality and consistency of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various synthetic pathways. The comparison is based on established analytical techniques for similar pyrazole derivatives and aldehyde-containing compounds, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparison of potential methods for the analysis of this compound.

ParameterHPLC-UVHPLC-MSGC-MS
Specificity Good, but may require derivatization to resolve from similar impurities.Excellent, mass-to-charge ratio provides high specificity.Excellent, combination of retention time and mass spectrum is highly specific.
Sensitivity Moderate, dependent on the chromophore of the analyte or derivative.High, capable of detecting trace levels.High, particularly with selected ion monitoring (SIM).
Linearity Typically excellent over a wide concentration range (e.g., R² > 0.999).[1]Excellent, with a wide dynamic range.Good, but may be more limited than HPLC for certain compounds.
Accuracy (% Recovery) Generally high (e.g., 98-102%).High, but can be affected by matrix effects.High, though sample preparation can influence recovery.
Precision (% RSD) Excellent, typically <2% for replicate injections.Excellent, comparable to HPLC-UV.Good, typically <5% for replicate injections.
Limit of Detection (LOD) ng/mL range, can be improved with derivatization.pg/mL to fg/mL range.pg/mL range.
Limit of Quantitation (LOQ) ng/mL range.pg/mL to fg/mL range.pg/mL range.
Sample Throughput High, especially with modern UHPLC systems.High, similar to HPLC-UV.Moderate, run times can be longer.
Instrumentation Cost Moderate.High.High.
Derivatization Often required for aldehydes to enhance UV detection (e.g., with DNPH).[1][2][3]May not be necessary but can improve ionization.Often beneficial to improve volatility and thermal stability (e.g., oximation).[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of aldehyde-containing compounds, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust technique for the routine analysis of pyrazole derivatives.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[6]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized for peak shape and retention time.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 360 nm (for DNPH derivatives).[3]

Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • To an aliquot of the sample solution, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/acid.[1][2][3]

  • Allow the reaction to proceed to completion to form the hydrazone derivative.

  • Dilute the resulting solution to a known volume with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for the analysis of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight.

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation (with Derivatization):

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the oxime derivative, which improves chromatographic performance.[4][5]

  • Heat the mixture to ensure complete reaction.

  • After cooling, the sample can be directly injected into the GC-MS.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following workflow, based on ICH guidelines, should be followed.[6]

Method Validation Workflow start Start: Define Analytical Method specificity Specificity / Selectivity (No interference from matrix) start->specificity linearity Linearity (Proportional response to concentration) specificity->linearity range Range (Concentration interval for linearity, accuracy, and precision) linearity->range accuracy Accuracy (% Recovery of known amount) range->accuracy precision Precision (Repeatability, Intermediate Precision, Reproducibility) accuracy->precision lod Limit of Detection (LOD) (Lowest detectable concentration) precision->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable concentration) lod->loq robustness Robustness (Insensitive to small variations in method parameters) loq->robustness system_suitability System Suitability (Ensures system performance) robustness->system_suitability documentation Documentation and Reporting system_suitability->documentation end_node Validated Method documentation->end_node

Caption: Workflow for analytical method validation.

HPLC-UV Derivatization and Analysis Workflow

The following diagram illustrates the typical workflow for the analysis of an aldehyde using HPLC-UV with a pre-column derivatization step.

HPLC-UV Analysis Workflow sample_prep Sample Preparation (Dissolution and Dilution) derivatization Derivatization (e.g., with DNPH) sample_prep->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis result Result data_analysis->result

Caption: HPLC-UV analysis workflow with derivatization.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides a step-by-step operational plan for its safe handling and disposal, ensuring compliance with standard laboratory practices and minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

Based on available safety data sheets for 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde and structurally similar pyrazole derivatives, this compound should be treated as hazardous waste. Key hazard information is summarized in the table below.

Hazard CategoryFindingCitation
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Acute Oral Toxicity Harmful if swallowed.[2]
Environmental Hazards Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4] All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5][6] Never dispose of this compound down the drain or in regular trash.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container that is chemically compatible.[4][6]

  • Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads, should be placed in the same solid waste container.[4][6]

  • Liquid Waste (Solutions): Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[3][6]

2. Container Selection and Labeling:

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Do not use abbreviations or chemical formulas.

  • The label should also include the date of waste generation, the location (department and room number), and the name and contact information of the principal investigator.[5]

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated and secure hazardous waste accumulation area within the laboratory.[4]

  • This area should be well-ventilated and away from incompatible materials.

4. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a completed hazardous waste information form to your EHS department.[5]

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

5. Professional Disposal:

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4] High-temperature incineration is a common and recommended method for such compounds.[4]

Potential Deactivation of Aldehyde Waste

While professional disposal is the standard, some facilities may have protocols for the deactivation of aldehyde-containing waste streams. This process involves chemically treating the waste to reduce its toxicity.

Note: The following is for informational purposes only and must be validated and approved by your institution's EHS department before implementation.

Commercial products are available that can neutralize aldehyde waste, rendering it non-hazardous.[4] Alternatively, chemical deactivation can sometimes be achieved. For example, some aldehyde solutions can be treated with sodium pyrosulfite to neutralize the aldehyde.[7] Any such treatment must be thoroughly evaluated for its effectiveness, and the final treated waste must be analyzed to ensure it no longer meets the criteria for hazardous waste before disposal, which may require approval from the local sewer authority for drain disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid segregate_solid Segregate into a Labeled, Sealable, Compatible Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate into a Labeled, Leak-Proof, Compatible Liquid Waste Container liquid_waste->segregate_liquid label_container Label Container: 'Hazardous Waste', Full Chemical Name, Date, PI Information segregate_solid->label_container segregate_liquid->label_container storage Store in Designated Hazardous Waste Accumulation Area label_container->storage request_pickup Submit Hazardous Waste Disposal Request to EHS storage->request_pickup professional_disposal Professional Disposal (e.g., Incineration) request_pickup->professional_disposal

Caption: Workflow for the proper disposal of this compound.

This guide provides a foundational framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for guidance tailored to your location and facilities.

References

Essential Safety and Operational Protocols for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following guidance is based on available Safety Data Sheets (SDS) for the compound and structurally related pyrazole and aldehyde derivatives.

Hazard Summary

Based on data for structurally similar compounds, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[2][3]

The GHS07 pictogram (exclamation mark) is applicable, indicating these potential hazards.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure laboratory safety. All handling of this compound, in solid or solution form, must be conducted in a certified chemical fume hood.[4][5][6]

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes and meet national standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166)[7][8]. A face shield should be worn with goggles, especially when there is a splash risk.[4][5][9]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[4] Double gloving may be required for enhanced protection.[5]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[4] Consider impervious clothing to prevent all skin contact.[9]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be fully enclosed and provide ample coverage.[4][10]
Respiratory Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] If a fume hood is unavailable or aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4]

Experimental Protocols: Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical for maintaining a safe research environment.

Preparation:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory.

  • Prepare Work Area: Ensure the work area within the certified chemical fume hood is clean and uncluttered.[11]

  • Assemble Equipment: Confirm all necessary equipment and reagents are present and in good working order.

  • Weighing: Carefully weigh the required amount of the compound within the fume hood to minimize dust exposure.

Experimentation:

  • Dissolution: If applicable, dissolve the compound in the appropriate solvent within the fume hood.

  • Reaction: Carry out the chemical reaction, ensuring the apparatus remains within the confines of the fume hood.

  • Monitoring: Monitor the reaction's progress as required by the experimental protocol, using appropriate shielding and remote observation techniques where possible.

Post-Experiment:

  • Quenching: Safely quench the reaction according to established laboratory procedures.

  • Work-up: Perform any necessary extraction, purification, or isolation steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Wash hands and any exposed skin thoroughly after handling.[11][12]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Includes unused compound, contaminated gloves, weigh boats, and other solid consumables.

  • Liquid Waste: Encompasses reaction mixtures, solvents used for rinsing, and any other liquid containing the compound.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects.

Containment and Labeling:

  • Solid Waste: Place in a clearly labeled, sealed container designated for hazardous solid chemical waste.[4]

  • Liquid Waste: Collect in a compatible, labeled, and sealed container for hazardous liquid waste.[4] Do not dispose of this chemical down the drain.[4]

  • Sharps Waste: Dispose of in a designated, puncture-proof sharps container.[4]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[4]

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]

Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment & Disposal prep1 Don Required PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Compound prep2->prep3 exp1 Conduct Reaction in Fume Hood prep3->exp1 Transfer to Reaction exp2 Monitor Progress exp1->exp2 post1 Decontaminate Equipment exp2->post1 Reaction Complete post2 Segregate Waste (Solid, Liquid, Sharps) post1->post2 post3 Label and Store Waste Securely post2->post3 post4 Arrange EHS Disposal post3->post4 end End post4->end start Start start->prep1

Caption: Logical workflow for the safe handling and disposal of the chemical.

References

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3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.